molecular formula C21H32N2O7 B605297 Ald-Ph-PEG3-NH-Boc

Ald-Ph-PEG3-NH-Boc

Cat. No.: B605297
M. Wt: 424.5 g/mol
InChI Key: AHMIDXZZBNCXCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ald-Ph-PEG3-NH-Boc is a PEG Linker.

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O7/c1-21(2,3)30-20(26)23-9-11-28-13-15-29-14-12-27-10-8-22-19(25)18-6-4-17(16-24)5-7-18/h4-7,16H,8-15H2,1-3H3,(H,22,25)(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMIDXZZBNCXCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ald-Ph-PEG3-NH-Boc structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Precision Heterobifunctional Linkers in PROTAC & Bioconjugation Design

Executive Summary

Ald-Ph-PEG3-NH-Boc (CAS: 1807540-87-9) is a high-fidelity heterobifunctional crosslinker designed for the convergent synthesis of proteolysis-targeting chimeras (PROTACs), antibody-drug conjugates (ADCs), and protein-small molecule conjugates.[1][2][3][4]

Unlike standard aliphatic aldehyde linkers, this molecule incorporates a phenyl (Ph) spacer adjacent to the aldehyde.[2][3] This aromatic "hard stop" confers superior hydrolytic stability to the aldehyde moiety and provides a distinct UV chromophore for reaction monitoring, while the PEG3 (triethylene glycol) spacer maintains aqueous solubility and thermodynamic flexibility.[1][3]

Chemical Architecture & Specifications

The molecule functions as a "logic gate" in synthesis: the Boc group remains inert until acid-activated, while the Aldehyde is ready for immediate reductive amination.[1]

1.1 Structural Anatomy[1][2][3]
  • Reactive Terminus A (Electrophile): Aromatic Aldehyde (Benzaldehyde derivative).[1][2][3] Forms stable Schiff bases with primary amines (Lysine residues or N-termini).[1][2][3]

  • Spacer (Modulator): Phenyl-PEG3.[1][2][3] The phenyl ring adds rigidity and UV absorbance; the PEG3 chain prevents non-specific hydrophobic aggregation.

  • Reactive Terminus B (Protected Nucleophile): Boc-protected amine.[1][2][3][5] Unmasked by TFA/HCl to reveal a primary amine for further conjugation.[1][2][3]

1.2 Physicochemical Data Table
PropertySpecification
Chemical Name tert-butyl (2-(2-(2-(4-formylphenoxy)ethoxy)ethoxy)ethyl)carbamate
CAS Number 1807540-87-9 (Representative)
Molecular Formula C₂₁H₃₃NO₆
Molecular Weight ~395.49 Da
Appearance Pale yellow viscous oil or low-melting solid
Solubility DCM, DMSO, DMF, MeOH (High); Water (Moderate)
Reactive Groups Aldehyde (CHO), Carbamate (NH-Boc)
Storage -20°C, under inert gas (Ar/N₂).[1][2][3] Hygroscopic.
Functional Logic & Visualization

The following diagram illustrates the molecular connectivity and the "functional zones" that dictate its reactivity profile.

MolecularAnatomy cluster_legend Functional Zones Ald Aldehyde Group (Reactive Electrophile) Ph Phenyl Ring (Stability & UV Tag) Ald->Ph Conjugated PEG PEG3 Linker (Solubility & Spacer) Ph->PEG Ether Link Boc NH-Boc (Protected Amine) PEG->Boc Amide Bond

Caption: Functional decomposition of this compound showing the stability-enhancing aromatic core and orthogonal reactive termini.

Critical Reactivity Profile (Expert Analysis)
3.1 The "Aromatic Advantage"

Researchers often choose Ald-Ph- variants over aliphatic aldehydes (e.g., Ald-CH2-PEG...) for two reasons:

  • Imine Stability: The Schiff base formed from a benzaldehyde is conjugated with the aromatic ring, making it thermodynamically more stable than one formed from an alkyl aldehyde.[1] This allows for more controlled reduction steps.[1][2][3][6]

  • UV Traceability: The phenyl ether moiety provides a strong UV signature at ~254 nm and ~280 nm.[1][3] This is critical during HPLC purification, as pure PEG chains are UV-silent and require destructive ELSD detection.[1][2][3]

3.2 The "Boc Lock"

The tert-butyloxycarbonyl (Boc) group is acid-labile.[1][2][3] It must be maintained at pH > 4 during the aldehyde conjugation step.[3] Premature exposure to strong acids (TFA, HCl) will deprotect the amine, leading to rapid self-polymerization (head-to-tail reaction between the new amine and the aldehyde).[1][2][3]

Experimental Protocols
Protocol A: Selective Boc Deprotection (The "Unlock")

Use this protocol to expose the amine terminus for reaction with NHS-esters or carboxylic acids.[1][2][3]

Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM), Triisopropylsilane (TIPS - optional scavenger).[1][2][3]

  • Dissolution: Dissolve 100 mg of this compound in 2 mL of anhydrous DCM.

  • Acidification: Add 1 mL of TFA dropwise at 0°C.

    • Expert Tip: If the molecule contains other sensitive residues (e.g., oxidizable sulfurs), add 2.5% TIPS and 2.5% water to the cocktail to scavenge t-butyl cations.[1][2]

  • Reaction: Stir at Room Temperature (RT) for 30–60 minutes. Monitor by TLC (disappearance of high Rf spot) or LC-MS.[1][2][3]

  • Workup: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (3x) or diethyl ether to remove residual TFA.[1][2][3]

  • Product: The resulting Ald-Ph-PEG3-NH₂·TFA salt is unstable and should be used immediately or stored dry at -20°C.[1][2][3]

Protocol B: Reductive Amination (The "Conjugation")

Use this protocol to conjugate the aldehyde terminus to a protein lysine or small molecule amine.[3]

Reagents: Sodium Cyanoborohydride (NaCNBH₃) or Sodium Triacetoxyborohydride (STAB), Acetic Acid.[1][2][3]

  • Buffer Selection: Dissolve the target amine (Protein/Ligand) in Phosphate Buffer (pH 6.5–7.5).[1][2][3]

    • Expert Tip: Avoid TRIS or Glycine buffers; their primary amines will compete with your target.[1][2][3]

  • Coupling: Add 2–5 equivalents of this compound (dissolved in DMSO if necessary) to the amine solution.

  • Imine Formation: Incubate for 1 hour at RT.

  • Reduction: Add NaCNBH₃ (final concentration 20–50 mM).

    • Note: NaCNBH₃ is preferred over NaBH₄ because it selectively reduces the imine (C=N) without reducing the aldehyde (C=O) at pH 6–7.[1][2][3]

  • Quenching: Stop reaction with 1M Tris (pH 8.5) or by desalting column.[1][2][3][7]

Synthesis Workflow Diagram

This diagram outlines the convergent synthesis strategy typically used in PROTAC development.

SynthesisWorkflow Linker This compound Step1 Step 1: Reductive Amination (pH 6.5, NaCNBH3) Linker->Step1 Ligand1 Ligand A (Amine) Ligand1->Step1 Ligand2 Ligand B (NHS Ester) Step3 Step 3: Amide Coupling (Basic pH) Ligand2->Step3 Intermediate Ligand A-Linker-NH-Boc Step1->Intermediate Step2 Step 2: Boc Deprotection (TFA/DCM) Intermediate->Step2 AmineFree Ligand A-Linker-NH2 Step2->AmineFree AmineFree->Step3 Final PROTAC (Ligand A - Linker - Ligand B) Step3->Final

Caption: Step-wise conjugation logic: Reductive amination first prevents self-polymerization, followed by deprotection and final coupling.[1][2][3]

References & Sourcing
  • BroadPharm. this compound Product Specifications and NMR Data. Retrieved from [1][2][3]

  • Hermanson, G. T. (2013).[1][2][3] Bioconjugate Techniques (3rd Edition).[1][2][3] Academic Press.[1][2][3] (Chapter 3: The Chemistry of Reactive Groups - Aldehydes and Ketones).

  • BLD Pharm. Material Safety Data Sheet (MSDS) - CAS 1807540-87-9.[1][2][3] Retrieved from [1][2][3]

  • PubChem. Compound Summary: tert-butyl (2-(2-(2-(4-formylphenoxy)ethoxy)ethoxy)ethyl)carbamate.[1][2][3] Retrieved from [1][2][3]

Sources

Strategic Engineering of Bioconjugates: The Benzaldehyde-PEG3-Boc-amine Linker

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable, high-level engineering insights into the Benzaldehyde-PEG3-Boc-amine linker. It moves beyond basic product descriptions to address the how and why of its application in complex bioconjugation.

Executive Summary

The Benzaldehyde-PEG3-Boc-amine linker represents a specialized heterobifunctional scaffold designed for precision "linkerology" in Antibody-Drug Conjugates (ADCs), PROTACs, and peptide synthesis. Unlike standard aliphatic aldehyde linkers, the aromatic benzaldehyde moiety offers enhanced stability against oxidation and prevents enolization, while the PEG3 spacer provides critical aqueous solubility without the steric bulk of longer polymers. This guide details the chemical logic, reaction pathways, and validated protocols for deploying this linker in drug development.

Part 1: Structural Anatomy & Chemical Logic

To effectively utilize this linker, one must understand the functional contribution of its three distinct domains.

ComponentChemical StructureFunctional Role & Engineering Logic
Benzaldehyde

The "Soft" Electrophile. Unlike aliphatic aldehydes, the aromatic ring stabilizes the carbonyl group, preventing self-aldol condensation (no

-protons). It reacts selectively with hydrazines/hydroxylamines (bio-orthogonal) or amines (reductive amination).
PEG3 Spacer

The Solubilizer. A discrete (monodisperse) polyethylene glycol chain. It disrupts hydrophobic interactions of payloads (e.g., PBD dimers), preventing aggregation. Its defined length (~13-16 Å) enables precise spatial separation in PROTACs.
Boc-Amine

The Latent Nucleophile. The tert-butyloxycarbonyl (Boc) group masks the primary amine, preventing polymerization during the aldehyde conjugation step. It acts as an orthogonal "off" switch, activatable only by strong acid.
Why This Specific Architecture?
  • Stability vs. Reactivity: The benzaldehyde group forms Schiff bases that are conjugated to the aromatic ring, offering higher hydrolytic stability than those formed from aliphatic aldehydes [1].

  • Solubility Control: In ADC design, hydrophobic payloads often cause antibody aggregation. The hydrophilic PEG3 unit acts as a "hydration shell," masking the hydrophobicity of the payload [2].

Part 2: Reactivity Profile & Mechanism

The utility of this linker lies in its ability to facilitate Reductive Amination (stable linkage) or Hydrazone Ligation (pH-sensitive release), followed by Boc Deprotection .

Mechanistic Workflow

The following diagram illustrates the divergent pathways for this linker. The Reductive Amination pathway is preferred for stable ADCs, while Hydrazone formation is used for acid-cleavable release mechanisms.

Benzaldehyde_Linker_Workflow Start Benzaldehyde-PEG3-Boc Schiff Schiff Base (Imine Intermediate) Start->Schiff Condensation pH 5.0-6.0 Hydrazone Hydrazone Conjugate (Acid Cleavable) Start->Hydrazone Ligation pH 4.5-5.5 Target Target Molecule (Protein/Drug with -NH2) Target->Schiff Stable Stable Secondary Amine (Reduced) Schiff->Stable Reduction (NaBH3CN) Deprotected Free Amine Linker (Ready for Payload) Stable->Deprotected Boc Deprotection (TFA or HCl) Hydrazine Target Hydrazine (R-NH-NH2) Hydrazine->Hydrazone

Caption: Divergent synthesis pathways. Solid lines indicate stable conjugation via reductive amination; dashed lines indicate reversible hydrazone ligation.

Part 3: Experimental Protocols

Protocol A: Stable Conjugation via Reductive Amination

Objective: Permanently attach the linker to a protein or small molecule amine.

Critical Parameter: pH Control (5.0 – 6.0).

  • Why? You must protonate the carbonyl oxygen to encourage nucleophilic attack, but you must not fully protonate the amine nucleophile (which would render it non-reactive). A pH of 5-6 is the "Goldilocks" zone for Schiff base formation [3].

Materials:

  • Benzaldehyde-PEG3-Boc-amine

  • Target Amine (Protein or Drug)[1]

  • Sodium Cyanoborohydride (

    
    ) or Sodium Triacetoxyborohydride (
    
    
    
    )
  • Acetic Acid/Acetate Buffer

Step-by-Step:

  • Imine Formation: Dissolve the target amine in buffer (0.1M Acetate, pH 5.5) or organic solvent (MeOH/DCM) with 1% Acetic Acid. Add 1.5–2.0 equivalents of Benzaldehyde-PEG3-Boc-amine.

  • Equilibration: Stir for 30–60 minutes to allow the Schiff base (imine) to reach equilibrium. Note: The aromatic aldehyde reacts slower than aliphatic ones; patience is key.

  • Reduction: Add 2–5 equivalents of

    
    .
    
    • Expert Tip: Do not use

      
       here; it is too strong and will reduce the aldehyde to an alcohol before it can couple. 
      
      
      
      selectively reduces the protonated imine [3].
  • Quenching: Quench with water or slightly basic buffer after reaction completion (monitor via LC-MS, looking for mass shift +424 Da).

Protocol B: Boc Deprotection (The "Unmasking")

Objective: Remove the Boc group to liberate the primary amine for further conjugation (e.g., to an NHS-ester payload).

Method 1: TFA (Standard)

  • Dissolve the intermediate in DCM.[2]

  • Add Trifluoroacetic Acid (TFA) to a final concentration of 20–50% (v/v).[2]

  • Stir at Room Temp for 30–60 mins.

  • Critical Step: Evaporate TFA completely. Residual TFA can form salts that interfere with subsequent acylations. Co-evaporate with toluene to ensure removal [4].[2]

Method 2: HCl/Dioxane (Non-oxidizing)

  • Dissolve in 1,4-Dioxane.

  • Add 4M HCl in Dioxane (4–10 equivalents).

  • Stir for 1 hour. The amine-hydrochloride salt often precipitates, allowing easy filtration [4].[3]

Part 4: Applications in Drug Delivery[4][5][6]

Antibody-Drug Conjugates (ADCs)

The PEG3 spacer is specifically engineered to bridge the "hydrophobicity gap."

  • Challenge: Highly potent payloads (e.g., PBD dimers, Maytansinoids) are hydrophobic. Conjugating them directly to an antibody causes the antibody to aggregate and clear rapidly from the blood.

  • Solution: The Benzaldehyde-PEG3 linker masks this hydrophobicity. The benzaldehyde allows site-specific conjugation to engineered antibodies (e.g., those with introduced hydrazine-containing amino acids) or N-terminal amines [2].

PROTAC Linkerology

In Proteolysis Targeting Chimeras (PROTACs), the linker length determines the ternary complex stability.

  • Application: The PEG3 unit provides a defined distance (~13 Å). The Boc-amine allows the modular attachment of an E3 ligase ligand (e.g., Thalidomide derivative), while the benzaldehyde attaches to the Warhead ligand.

  • Advantage: The aromatic rigidity of the benzaldehyde near the warhead can restrict degrees of freedom, potentially improving binding entropy compared to purely alkyl chains [5].

Part 5: Stability & Storage

  • Oxidation: While more stable than aliphatic aldehydes, benzaldehydes can oxidize to benzoic acids over time. Store under Argon/Nitrogen at -20°C.

  • Hygroscopicity: The PEG moiety attracts water. Ensure the vial is warmed to room temperature before opening to prevent condensation, which can hydrolyze the Boc group over long periods.

References

  • BroadPharm. PEG Aldehyde Linkers: Structural Advantages. Retrieved from

  • MolecularCloud. (2025). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). Retrieved from

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reagents. Retrieved from

  • BenchChem. (2025).[2] A Comparative Guide to TFA and HCl for Boc Deprotection.[4] Retrieved from

  • MedChemExpress. m-PEG3-0-benzaldehyde: PROTAC Linker Applications. Retrieved from

Sources

The Strategic Application of Ald-Ph-PEG3-NH-Boc in Advanced Drug Delivery Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of targeted therapeutics is increasingly dominated by precision constructs such as Antibody-Drug Conjugates (ADCs), where the linker molecule is a critical determinant of efficacy and safety. This technical guide provides an in-depth exploration of Ald-Ph-PEG3-NH-Boc, a heterobifunctional linker designed to address key challenges in drug delivery. We will dissect the rational design behind its architecture, detailing the strategic roles of the benzaldehyde group, the discrete polyethylene glycol (PEG) spacer, and the Boc-protected amine. This guide will furnish researchers and drug development professionals with both the foundational principles and actionable protocols for the successful implementation of this linker in the synthesis of next-generation targeted therapies.

Introduction: The Pivotal Role of Linker Technology in Drug Conjugates

Antibody-Drug Conjugates (ADCs) represent a powerful class of biopharmaceuticals that combine the specificity of monoclonal antibodies with the potency of cytotoxic small molecules.[1] The linker, which connects the antibody to the payload, is a crucial component that profoundly influences the ADC's stability, pharmacokinetics (PK), and therapeutic index.[2] An ideal linker must be stable in systemic circulation to prevent premature drug release and its associated toxicities, while facilitating efficient payload liberation at the target site.[2] The this compound linker has emerged as a valuable tool in the bioconjugation chemist's arsenal, offering a unique combination of features to meet these demanding criteria.

Deconstructing the this compound Linker: A Molecule Designed for Purpose

The this compound linker is a heterobifunctional molecule, meaning it possesses two different reactive moieties, allowing for a sequential and controlled conjugation process.[3] Its structure can be broken down into four key components, each serving a distinct and vital function.

ComponentChemical GroupFunction
Antibody Conjugation Moiety Benzaldehyde (Ald-Ph)Reacts with aminooxy or hydrazide groups to form stable oxime or hydrazone linkages, respectively.[3]
Hydrophilic Spacer Triethylene Glycol (PEG3)Increases hydrophilicity, improves solubility, reduces aggregation, and can prolong circulation half-life.[]
Payload Attachment Point Amine (-NH-)Provides a point of attachment for a drug payload, typically via an amide bond.
Protecting Group tert-Butyloxycarbonyl (Boc)A temporary protecting group for the amine, allowing for sequential conjugation. It is removed under acidic conditions to reveal the reactive amine.[5]

The strategic combination of these elements provides a versatile platform for the development of sophisticated drug delivery systems. The PEG3 spacer, in particular, enhances the overall biopharmaceutical properties of the resulting conjugate, mitigating the hydrophobicity of many cytotoxic payloads and improving in vivo performance.[][6]

The Chemistry of Conjugation: A Step-by-Step Workflow

The use of this compound in the synthesis of an ADC involves a two-stage process: first, the attachment of the drug payload to the linker, followed by the conjugation of the drug-linker construct to the antibody.

Stage 1: Payload-Linker Synthesis

This initial stage involves the deprotection of the Boc group to reveal the primary amine, which is then coupled to a suitably activated cytotoxic payload.

Objective: To deprotect the amine of this compound and conjugate it to a carboxylic acid-containing payload.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Carboxylic acid-functionalized payload

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

Protocol:

  • Boc Deprotection: a. Dissolve this compound in a solution of 20-50% TFA in DCM. b. Stir the reaction at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). c. Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine-functionalized linker is typically used in the next step without further purification.

  • Payload Activation and Coupling: a. In a separate flask, dissolve the carboxylic acid-functionalized payload in anhydrous DMF. b. Add 1.1 equivalents of DCC and 1.1 equivalents of NHS to the payload solution. c. Stir the reaction at room temperature for 2-4 hours to form the NHS-ester activated payload. d. Dissolve the deprotected Ald-Ph-PEG3-NH2 linker in anhydrous DMF and add it to the activated payload solution. e. Add 2-3 equivalents of DIPEA to the reaction mixture and stir at room temperature overnight. f. Monitor the reaction by LC-MS. g. Upon completion, purify the drug-linker conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

Causality Behind Experimental Choices:

  • TFA in DCM: This is a standard and efficient method for the cleavage of the acid-labile Boc protecting group.[7]

  • DCC/NHS: This combination is a widely used and effective method for activating carboxylic acids to form NHS esters, which then readily react with primary amines to form stable amide bonds.[8]

  • DIPEA: A non-nucleophilic base is used to neutralize the TFA salt of the deprotected amine and to facilitate the coupling reaction.

G cluster_0 Stage 1: Payload-Linker Synthesis A This compound B Ald-Ph-PEG3-NH3+ TFA- A->B TFA/DCM E Ald-Ph-PEG3-NH-CO-Payload (Drug-Linker Construct) B->E DIPEA, DMF C Payload-COOH D Payload-CO-NHS C->D DCC/NHS D->E

Caption: Workflow for the synthesis of the drug-linker construct.

Stage 2: Antibody-Drug-Linker Conjugation

The second stage involves the reaction of the aldehyde group on the drug-linker construct with a suitable nucleophile on the antibody. This can be achieved through site-specific introduction of an aminooxy or hydrazide group on the antibody.[9]

Objective: To conjugate the aldehyde-functionalized drug-linker to an antibody containing a site-specifically introduced aminooxy group.

Materials:

  • Purified antibody with an engineered aminooxy group

  • Purified Ald-Ph-PEG3-NH-CO-Payload (Drug-Linker Construct)

  • Phosphate-buffered saline (PBS), pH 6.5-7.0

  • Aniline (as a catalyst)

Protocol:

  • Antibody Preparation: a. Exchange the buffer of the aminooxy-functionalized antibody into PBS at the desired pH. b. Adjust the antibody concentration to 1-10 mg/mL.

  • Conjugation Reaction: a. Dissolve the drug-linker construct in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute into the reaction buffer. b. Add the drug-linker solution to the antibody solution at a molar excess of 3-10 fold. c. Add aniline to a final concentration of 10-100 mM. d. Incubate the reaction at room temperature or 37°C for 12-24 hours.

  • Purification: a. Purify the resulting ADC from excess drug-linker and other reagents using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Causality Behind Experimental Choices:

  • pH 6.5-7.0: This pH range is a compromise between the stability of the antibody and the optimal pH for oxime ligation, which is typically slightly acidic.

  • Aniline Catalyst: Aniline is a commonly used nucleophilic catalyst that significantly accelerates the rate of oxime bond formation.[10]

  • SEC/TFF: These are standard methods for purifying proteins and removing small molecule impurities.[8]

G cluster_1 Stage 2: ADC Synthesis F Antibody-ONH2 H Antibody-O-N=CH-Ph-PEG3-NH-CO-Payload (Final ADC) F->H Aniline, pH 6.5-7.0 G Ald-Ph-PEG3-NH-CO-Payload G->H

Caption: Synthesis of the final Antibody-Drug Conjugate (ADC).

Characterization and Quality Control of the ADC

Thorough characterization of the final ADC is essential to ensure its quality, safety, and efficacy. Key parameters to be evaluated include the drug-to-antibody ratio (DAR), aggregation, and in vitro potency.

ParameterAnalytical Method(s)Purpose
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC-HPLC), UV-Vis SpectroscopyTo determine the average number of drug molecules conjugated to each antibody.[11]
Aggregation Size-Exclusion Chromatography (SEC-HPLC)To quantify the percentage of high molecular weight species (aggregates) in the ADC preparation.[12]
In Vitro Potency Cell-based cytotoxicity assays (e.g., MTT, CellTiter-Glo)To assess the biological activity of the ADC on target and non-target cells.[13]

In Vivo Performance and Stability Considerations

The ultimate test of an ADC's design is its performance in vivo. The this compound linker is designed to confer favorable pharmacokinetic properties and stability.

  • Pharmacokinetics: The hydrophilic PEG3 spacer is expected to increase the ADC's solubility and prolong its circulation half-life, leading to enhanced tumor accumulation.[]

  • Linkage Stability: The oxime or hydrazone bond formed between the linker and the antibody is generally stable at physiological pH.[14] However, the stability of hydrazone bonds can be pH-dependent, which can be exploited for drug release in the acidic environment of endosomes and lysosomes.[15] Oxime bonds are generally more stable than hydrazone bonds.[14]

Conclusion and Future Perspectives

The this compound linker offers a sophisticated and versatile platform for the construction of advanced drug delivery systems. Its well-defined structure, incorporating a hydrophilic PEG spacer and orthogonal reactive groups, allows for the synthesis of homogeneous and stable ADCs with potentially improved therapeutic windows. The step-by-step protocols and the underlying scientific principles detailed in this guide provide a solid foundation for researchers to harness the full potential of this powerful bioconjugation tool. As the field of targeted therapeutics continues to evolve, the rational design of linkers like this compound will remain a cornerstone of innovation, enabling the development of safer and more effective treatments for a wide range of diseases.

References

  • AxisPharm. (n.d.). Ald-PEG3-NHBoc. Retrieved from [Link]

  • AxisPharm. (n.d.). Ald-PEG-NH-Boc. Retrieved from [Link]

  • DC Chemicals. (n.d.). Ald-Ph-PEG3-O-NH-Boc Datasheet. Retrieved from [Link]

  • Single Use Support. (2023, May 9). Transport & Storage of Antibody Drug Conjugates (ADCs). Retrieved from [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. Retrieved from [Link]

  • Wu, P., & Brandish, P. E. (2017). Site-Specific Antibody Conjugation for ADC and Beyond. Pharmaceuticals, 10(4), 86. Retrieved from [Link]

  • Saito, G., & Tsumoto, K. (2021). Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates. Biological and Pharmaceutical Bulletin, 44(10), 1425-1433. Retrieved from [Link]

  • Tsvetkova, Y., et al. (2023). Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control. Bioconjugate Chemistry, 34(4), 649-661. Retrieved from [Link]

  • Glassman, M., et al. (2026). Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid. Bioconjugate Chemistry. Retrieved from [Link]

  • Webster, R., et al. (2012). Evidence for Metabolic Cleavage of a PEGylated Protein in Vivo Using Multiple Analytical Methodologies. Molecular Pharmaceutics, 9(4), 838-847. Retrieved from [Link]

  • Grandjean, C., et al. (2014). Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation. Molecules, 19(9), 13619-13636. Retrieved from [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. SciSpace. Retrieved from [Link]

  • ResearchGate. (n.d.). General concepts of antibody conjugation via tags. Retrieved from [Link]

  • WuXi Biology. (n.d.). Evaluation of the efficacy of ADC in vitro and in vivo. Retrieved from [Link]

  • CellMosaic. (n.d.). Application of ADC Stabilizing Buffers for Long-Term Storage of Antibody-Drug Conjugates. Retrieved from [Link]

  • Salmerón, C., et al. (2020). Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity. Journal of Chemical Technology & Biotechnology, 95(11), 2946-2955. Retrieved from [Link]

  • Pujol, A., et al. (2009). Optimized synthesis of aminooxy-peptides as glycoprobe precursors for surface-based sugar–protein interaction studies. Organic & Biomolecular Chemistry, 7(5), 904-910. Retrieved from [Link]

  • Strop, P. (2014). Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development. Bioconjugate Chemistry, 25(5), 855-869. Retrieved from [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. Retrieved from [Link]

  • ProJect Pharmaceutics. (n.d.). ADC Formulation Development. Retrieved from [Link]

  • Duflocq, S., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. Organic & Biomolecular Chemistry, 18(18), 3466-3470. Retrieved from [Link]

  • Wang, L., et al. (2021). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Journal of Visualized Experiments, (174). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental Procedure. Retrieved from [Link]

  • Huang, B. C. B., et al. (2018). Antibody-drug conjugate library prepared by scanning insertion of the aldehyde tag into IgG1 constant regions. mAbs, 10(6), 833-844. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Determination of ADC Cytotoxicity. Retrieved from [Link]

  • Zhang, D., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 13(30), 8823-8829. Retrieved from [Link]

  • Wang, S., & Xu, Y. (2022). Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development. Chinese Chemical Letters, 33(10), 4487-4496. Retrieved from [Link]

  • Agilent. (n.d.). Improving the Quality of Antibody Drug Conjugates by Orthogonal Analytical Methods. Retrieved from [Link]

  • Tsuchikama, K., & An, Z. (2018). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Molecules, 23(2), 446. Retrieved from [Link]

  • Sonavane, G., et al. (2017). Pharmacokinetics, Biodistribution, and Biosafety of PEGylated Gold Nanoparticles In Vivo. Nanomaterials, 7(10), 322. Retrieved from [Link]

  • Interchim. (n.d.). Antibody Conjugation User Manual. Retrieved from [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Semantic Scholar. Retrieved from [Link]

  • MolecularCloud. (n.d.). A Complete Guide for Antibody Drug Conjugate Manufacturing. Retrieved from [Link]

  • Rivera, B. (2017, June 20). Addressing the Challenges of Drug-to-Antibody Measurement. Chromatography Online. Retrieved from [Link]

  • Kolmar, H. (2016). Enzyme-Based Labeling Strategies for Antibody–Drug Conjugates and Antibody Mimetics. Antibodies, 5(2), 11. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro assays for each ADC. Retrieved from [Link]

  • Wang, Y. S., et al. (2019). Pre-existing anti-polyethylene glycol antibody reduces the therapeutic efficacy and pharmacokinetics of PEGylated liposomes. Theranostics, 9(1), 79-90. Retrieved from [Link]

  • Le, K., et al. (2021). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. SLAS Discovery, 26(8), 1011-1020. Retrieved from [Link]

  • Bruker Daltonics. (2019, November 14). Qualitative and Quantitative Bio-analysis of Antibody Drug Conjugates (ADCs) using Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • BioAgilytix. (n.d.). ADCC and CDC Assay: Validation and Optimization. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Ald-Ph-PEG3-NH-Boc for Novices in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive exploration of Ald-Ph-PEG3-NH-Boc, a heterobifunctional linker that represents a significant advancement in the design of next-generation Antibody-Drug Conjugates (ADCs). This guide is structured to provide researchers, scientists, and drug development professionals with a foundational understanding, practical insights, and detailed protocols for leveraging this powerful tool. We will move beyond mere procedural steps to uncover the scientific rationale behind its design and application, ensuring a robust and logical approach to your ADC development program.

Introduction: The Imperative for Precision in ADC Engineering

Antibody-Drug Conjugates are a class of targeted therapeutics designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. An ADC is comprised of three core components: a monoclonal antibody (mAb) for specific antigen targeting, a cytotoxic payload, and a chemical linker that connects the two.[1] The linker is not a passive component; its chemical nature profoundly influences the ADC's stability, pharmacokinetics (PK), efficacy, and overall success.[1][2][3]

Early ADC development often relied on stochastic conjugation to native lysine or cysteine residues on the antibody, resulting in heterogeneous mixtures with varying drug-to-antibody ratios (DARs) and conjugation sites. This heterogeneity can lead to inconsistent PK profiles and a narrow therapeutic window.[4] Consequently, the field has shifted towards site-specific conjugation technologies, which offer precise control over DAR and payload placement.[5][6] This is where linkers like this compound become indispensable, enabling a homogenous and well-defined final product.

Chapter 1: Deconstructing the this compound Linker

To effectively utilize this linker, one must first understand the distinct role of each of its components. This compound is a heterobifunctional molecule, meaning it has two different reactive ends designed for a specific sequence of conjugation events.

  • Ald-Ph (Benzaldehyde Group): This is the antibody-reactive moiety. The aldehyde functional group is bio-orthogonal, meaning it does not react with the canonical amino acids found in proteins.[7] It is designed to react specifically with a complementary functional group, such as a hydrazide or an aminooxy group, or more commonly, with a formylglycine (fGly) residue that has been enzymatically generated on the antibody.[7][8][9][10] This enzymatic approach is the cornerstone of the "aldehyde tag" technology.

  • PEG3 (Polyethylene Glycol Spacer): This component is a discrete polyethylene glycol chain with three repeating units. PEG linkers are incorporated into ADC design to enhance the overall properties of the conjugate.[2][] The hydrophilic nature of the PEG spacer improves the water solubility of the often-hydrophobic linker-payload complex, which can reduce aggregation and simplify the conjugation process.[2][12] Furthermore, the PEG chain can improve the ADC's pharmacokinetic profile by increasing its hydrodynamic size, which can reduce renal clearance and extend its circulation half-life.[2][13]

  • NH-Boc (Boc-Protected Amine): This is the payload-attachment point. The primary amine (-NH2) is masked with a tert-butyloxycarbonyl (Boc) protecting group.[14][15] This protection is critical as it prevents the amine from reacting prematurely.[15] The Boc group is stable under many reaction conditions but can be cleanly removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA), revealing the free amine which is then ready to be coupled with an activated payload molecule.[15][16]

G cluster_Linker This compound Structure cluster_Functions Functional Roles Ald_Ph Ald-Ph (Benzaldehyde) PEG3 PEG3 Spacer Ald_Ph->PEG3 Covalent Bond Antibody_Conj Antibody Conjugation Site (Site-Specific) Ald_Ph->Antibody_Conj Reacts with Aldehyde Tag NH_Boc NH-Boc (Protected Amine) PEG3->NH_Boc Covalent Bond PK_Mod Solubility & PK Enhancement PEG3->PK_Mod Provides Hydrophilicity Payload_Conj Payload Attachment Site (Controlled) NH_Boc->Payload_Conj Revealed after Deprotection

Caption: Functional components of the this compound linker.

Chapter 2: The Site-Specific Conjugation Workflow

The use of this compound enables a highly controlled, sequential conjugation strategy. This process can be divided into two primary stages: payload attachment to the linker and subsequent conjugation of the linker-payload complex to the antibody.

Stage 1: Generation of the Aldehyde Tag on the Antibody

The key to site-specificity with this linker is the creation of a unique reactive handle on the antibody. The most common method is the "aldehyde tag" technology, which utilizes the Formylglycine-Generating Enzyme (FGE).[7][17][18]

  • Genetic Encoding: A specific peptide sequence, known as the FGE recognition sequence or "aldehyde tag" (e.g., LCTPSR), is genetically engineered into a desired, solvent-accessible location within the antibody's light or heavy chain.[17][19]

  • Enzymatic Conversion: During protein expression in mammalian cells, FGE recognizes this tag and oxidizes the cysteine residue within the sequence to a Cα-formylglycine (fGly) residue.[7][20][21] This enzymatic conversion creates a bio-orthogonal aldehyde group at a precise location on the antibody, ready for conjugation.[7][18]

Stage 2: Two-Step Linker-Payload Conjugation

This stage involves preparing the linker-payload complex and then attaching it to the engineered antibody.

  • Boc Deprotection: The Boc group on the this compound linker is removed using a strong acid like Trifluoroacetic Acid (TFA) to expose the primary amine.

  • Payload Activation & Coupling: The cytotoxic payload, which typically contains a carboxylic acid group, is activated (e.g., using EDC/NHS chemistry to form an NHS ester) and then reacted with the newly exposed amine on the linker to form a stable amide bond. This creates the Ald-Ph-PEG3-Payload complex.

  • ADC Formation: The aldehyde-tagged antibody is then reacted with the Ald-Ph-PEG3-Payload complex. The reaction, often a Hydrazinyl Iso-Pictet-Spengler (HIPS) ligation, forms a stable carbon-carbon bond between the antibody's aldehyde group and the linker's reactive end.[4][6][17] This final step yields a homogeneous ADC with a precise DAR.

ADC_Workflow cluster_Inputs Starting Materials cluster_Process Conjugation Process cluster_Output Final Product Antibody Engineered Antibody (with Aldehyde Tag) Conjugation Step 4: ADC Formation (HIPS Ligation) Antibody->Conjugation Linker This compound Deprotection Step 1: Boc Deprotection (TFA) Linker->Deprotection Payload Cytotoxic Payload (with -COOH) Activation Step 2: Payload Activation (EDC/NHS) Payload->Activation Coupling Step 3: Linker-Payload Coupling Deprotection->Coupling Activation->Coupling Coupling->Conjugation ADC Homogeneous ADC (Defined DAR) Conjugation->ADC

Sources

Methodological & Application

Application Note: A Guide to Oxime Ligation for Bioconjugation Using Ald-Ph-PEG3-NH-Boc

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the use of the heterobifunctional linker, Ald-Ph-PEG3-NH-Boc, in reactions with aminooxy-containing molecules. We will explore the underlying chemical principles of oxime ligation, provide validated, step-by-step protocols for conjugation, and discuss key applications and troubleshooting strategies. The focus is on leveraging the unique structural features of this linker—a reactive benzaldehyde, a hydrophilic PEG spacer, and a protected amine—to achieve stable and efficient bioconjugates.

Introduction: The Power of Oxime Ligation

In the landscape of bioconjugation, the ability to form stable, covalent linkages between molecules under mild, aqueous conditions is paramount. Oxime ligation, the reaction between an aldehyde or ketone and an aminooxy group, has emerged as a robust and highly chemoselective tool.[1][2][3] This bioorthogonal reaction proceeds with high specificity, does not require metal catalysts that can interfere with biological systems, and forms a highly stable oxime bond.[2][3]

The this compound linker is a sophisticated reagent designed to harness the power of oxime ligation while offering additional functionality. Its key components are:

  • Benzaldehyde (Ald-Ph): An aromatic aldehyde that serves as the electrophilic partner in the oxime ligation. Aromatic aldehydes are potent electrophiles, often more reactive than aliphatic aldehydes or ketones, which can lead to faster reaction kinetics.[4]

  • PEG3 Spacer: A short, hydrophilic polyethylene glycol chain that improves the aqueous solubility of the linker and resulting conjugate, reduces steric hindrance, and adds flexibility.[5]

  • Boc-Protected Amine (NH-Boc): A tert-butyloxycarbonyl (Boc) protected primary amine. This group remains inert during the initial oxime ligation, providing a latent functional handle that can be deprotected under acidic conditions for subsequent, orthogonal modification.[5][6]

This guide will detail the practical execution of this powerful conjugation chemistry.

The Chemistry: Mechanism and Kinetics

The formation of an oxime bond is a condensation reaction that proceeds via a two-step mechanism. First, the nucleophilic aminooxy group attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by the acid-catalyzed dehydration of the resulting hemiaminal intermediate to yield the stable C=N-O oxime linkage.

G cluster_0 Reaction Mechanism reagents Ald-Ph-PEG-R' + H2N-O-R'' (Aldehyde + Aminooxy) intermediate [Hemiaminal Intermediate] Ph-CH(OH)-NH-O-R'' reagents->intermediate Nucleophilic Attack product Ph-CH=N-O-R'' (Stable Oxime Conjugate) intermediate->product Dehydration (-H2O) water + H2O

Caption: General mechanism of oxime bond formation.

Reaction pH and Catalysis

The rate of oxime ligation is highly pH-dependent. The reaction is fastest in a slightly acidic environment, typically between pH 4 and 5.[3][7][8] This pH range represents a compromise: it is acidic enough to facilitate the dehydration of the hemiaminal intermediate but not so acidic as to cause significant protonation of the nucleophilic aminooxy group, which would render it unreactive.[9]

However, many biomolecules are sensitive to acidic conditions. For reactions requiring physiological pH (pH 6.5-7.5), the ligation can be significantly accelerated by a nucleophilic catalyst, most commonly aniline or its derivatives.[1][10] Aniline functions by first forming a more reactive protonated Schiff base with the aldehyde, which is then readily attacked by the aminooxy nucleophile.[1] Studies have shown that substituted anilines, such as p-phenylenediamine (pPDA) and m-phenylenediamine (mPDA), can be even more efficient catalysts than aniline, offering substantial rate enhancements at neutral pH.[8][11]

Stability of the Oxime Bond

The resulting oxime bond is significantly more stable against hydrolysis than corresponding imine and hydrazone linkages, another key advantage of this chemistry.[10] It is stable across a broad pH range (pH 2 to 9) and under typical physiological conditions, making it ideal for in vivo applications and the development of robust bioconjugates.[7]

Detailed Experimental Protocol

This protocol provides a general framework for the conjugation of an aminooxy-functionalized molecule to this compound. Optimization may be required based on the specific properties of the reactants.

Materials and Reagents
  • This compound

  • Aminooxy-functionalized molecule (e.g., protein, peptide, small molecule)

  • Reaction Buffer A (Acidic): 0.1 M Sodium Acetate, pH 4.5

  • Reaction Buffer B (Neutral): 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4

  • Catalyst Stock (for Buffer B): 100 mM Aniline or p-phenylenediamine in DMSO or DMF. Caution: Aniline and its derivatives are toxic. Handle with appropriate personal protective equipment.

  • Reaction solvents (e.g., DMSO, DMF) for dissolving reagents

  • Quenching reagent (e.g., acetone)

  • Purification system (e.g., HPLC, FPLC with appropriate column)

Step-by-Step Conjugation Procedure
  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10-50 mM) in an appropriate organic solvent like DMSO or DMF.

    • Dissolve the aminooxy-containing molecule in the chosen reaction buffer (Buffer A or B) to a final concentration typically in the low millimolar to high micromolar range. If the molecule has poor aqueous solubility, a co-solvent (e.g., DMSO, up to 10-20% v/v) can be added, but compatibility with the biomolecule must be verified.

  • Ligation Reaction Setup:

    • In a microcentrifuge tube, combine the solution of the aminooxy-containing molecule with the this compound stock solution. A slight molar excess (1.2 to 5 equivalents) of the smaller reagent is typically used to drive the reaction to completion.

    • For Acidic Conditions (pH 4.5): The reaction can proceed without a catalyst.

    • For Neutral Conditions (pH 7.4): Add the catalyst stock solution to a final concentration of 10-20 mM.[3] The final concentration of organic solvent should be kept as low as possible.

  • Incubation:

    • Incubate the reaction mixture at room temperature (20-25°C) or 37°C.

    • Reaction times can vary significantly, from 1-2 hours to overnight, depending on the reactivity of the substrates, their concentrations, and the presence of a catalyst. Reactions at neutral pH without a catalyst will be considerably slower.[4]

  • Monitoring the Reaction:

    • The reaction progress can be monitored by techniques such as LC-MS to observe the consumption of starting materials and the formation of the desired product.

    • For chromophoric molecules, UV-Vis spectroscopy can also be a useful tool.

  • Purification of the Conjugate:

    • Once the reaction has reached the desired conversion, the conjugate must be purified from excess reagents and byproducts.

    • For proteins and large peptides: Size-Exclusion Chromatography (SEC) or dialysis are effective for removing small molecule reagents.

    • For small molecules and peptides: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for achieving high purity.

The entire workflow, from reagent preparation to the final purified product, is a sequential process requiring careful execution at each stage.

G cluster_workflow Conjugation Workflow prep 1. Reagent Preparation - Dissolve this compound - Dissolve Aminooxy-Molecule in Buffer setup 2. Reaction Setup - Combine Reagents - Add Catalyst (if pH 7.4) prep->setup incubate 3. Incubation - Room Temp or 37°C - 1-24 hours setup->incubate monitor 4. Monitoring (LC-MS / HPLC) incubate->monitor monitor->incubate Continue Incubation purify 5. Purification (HPLC / SEC) monitor->purify Reaction Complete product Final Conjugate Ald-Ph-PEG-NH-Boc --Oxime-- Molecule purify->product

Caption: Experimental workflow for oxime ligation.

Summary of Key Reaction Parameters

For ease of reference, the table below summarizes the critical parameters for a successful ligation reaction.

ParameterRecommended ConditionRationale & Key Considerations
pH 4.0 - 5.0 (uncatalyzed) or 6.5 - 7.5 (catalyzed)Acidic pH is optimal for the reaction mechanism but may harm sensitive biomolecules.[3][7] Neutral pH requires a catalyst for efficient reaction rates.[10]
Catalyst Aniline, p-phenylenediamine (pPDA)Required for reasonable kinetics at neutral pH. pPDA is often more efficient than aniline.[1][8] Final concentration typically 10-20 mM.
Temperature 20 - 37 °CHigher temperatures can increase reaction rates but may compromise the stability of biological substrates.
Solvent Aqueous buffer (Acetate, PBS). Co-solvents (DMSO, DMF) as needed.The PEG3 spacer enhances water solubility, but co-solvents may be needed for hydrophobic molecules.[5] Ensure biomolecule stability in the final solvent mixture.
Reactant Ratio 1.2 - 5 eq. of the less complex moleculeUsing a slight excess of one component drives the reaction towards completion. The choice depends on the cost and availability of the reagents.
Reaction Time 1 - 24 hoursHighly dependent on concentration, temperature, and catalysis. Must be determined empirically by monitoring the reaction.

Applications in Drug Development and Research

The versatility and stability of this conjugation chemistry make it suitable for a wide range of applications:

  • Antibody-Drug Conjugates (ADCs): Site-specific introduction of an aldehyde or aminooxy group onto an antibody allows for the precise attachment of a cytotoxic payload via a stable oxime linker.

  • PEGylation: The modification of proteins or peptides with PEG chains to improve their pharmacokinetic profiles. The protected amine on the linker allows for subsequent attachment of other molecules after PEGylation.

  • Radiotracer Development: The rapid and efficient nature of catalyzed oxime ligation is particularly useful for labeling peptides and other targeting moieties with short-half-life radioisotopes, such as in the development of 18F-PET tracers.[1][2][3]

  • Surface Immobilization: Covalently attaching proteins or other biomolecules to aminooxy-functionalized surfaces for the development of biosensors, microarrays, and diagnostic devices.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation Incorrect pH: Reaction is too slow.Verify buffer pH. For neutral reactions, ensure the catalyst is added and active. Consider switching to an acidic buffer if the biomolecule is stable.
Reagent Degradation: Aldehydes can oxidize; aminooxy groups can be reactive.Use fresh reagents. Store stock solutions appropriately (e.g., at -20°C, protected from light).
Steric Hindrance: The conjugation site is not accessible.Consider a linker with a longer PEG chain.
Multiple Products or Side Reactions Non-specific Reactions: If other reactive carbonyls or amines are present and unprotected.The reaction is highly chemoselective, but extreme conditions could cause side reactions. Ensure orthogonal protecting group strategy if needed.
Dimerization (with pPDA): If the molecule contains multiple reactive sites.Replace p-phenylenediamine (two amines) with aniline (one amine) to prevent cross-linking.[3]
Difficulty in Purification Poor Resolution: Product and starting material co-elute.Optimize the purification gradient (e.g., RP-HPLC) or switch to an orthogonal method (e.g., ion exchange followed by SEC).
Product Instability: Conjugate degrades during purification.Ensure the pH of purification buffers is within the stable range for the oxime bond (pH 2-9).[7] Avoid high temperatures.

References

  • Current time information in Merrimack County, US. (n.d.). Google.
  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - RSC Publishing. (2022, July 26). Royal Society of Chemistry. Retrieved February 1, 2026, from [Link]

  • 4.1 Schematic representation of (A) oxime ligation reaction between an... (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]

  • Ald-PEG3-NHBoc. (n.d.). AxisPharm. Retrieved February 1, 2026, from [Link]

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A. (2022, July 26). Royal Society of Chemistry. Retrieved February 1, 2026, from [Link]

  • Aminooxy & Aldehyde PEO/PEG reagents. (n.d.). Interchim. Retrieved February 1, 2026, from [Link]

  • Ald-PEG-NH-Boc. (n.d.). AxisPharm. Retrieved February 1, 2026, from [Link]

  • Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview. (n.d.). MDPI. Retrieved February 1, 2026, from [Link]

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]

  • A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. (n.d.). ACS Publications. Retrieved February 1, 2026, from [Link]

  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. (n.d.). ACS Publications. Retrieved February 1, 2026, from [Link]

  • Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. (n.d.). National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]

  • Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. (2025, August 6). ResearchGate. Retrieved February 1, 2026, from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved February 1, 2026, from [Link]

  • Quick Tips - Troubleshooting problematic ligation reactions. (2018, October 11). YouTube. Retrieved February 1, 2026, from [Link]

  • Aminooxy PEG - Aldehyde. (n.d.). AxisPharm. Retrieved February 1, 2026, from [Link]

Sources

Application Notes & Protocols: Leveraging the Ald-Ph-PEG3-NH-Boc Linker for Advanced PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Linkers in Targeted Protein Degradation

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules function by co-opting the cell's natural disposal system, the ubiquitin-proteasome system (UPS).[1][2][3] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[1] While much focus is placed on the protein-binding ligands, the linker is far from a passive spacer. Its composition, length, and flexibility are critical determinants of the efficacy of a PROTAC, influencing the formation and stability of the ternary complex between the POI and the E3 ligase.[4][5]

The Ald-Ph-PEG3-NH-Boc linker is a versatile, heterobifunctional linker designed for the rational synthesis of PROTACs. It features three key chemical moieties:

  • An aldehyde (Ald) group for covalent conjugation to a nucleophilic group on the E3 ligase ligand, typically a primary amine, through reductive amination.

  • A hydrophilic polyethylene glycol (PEG3) spacer that enhances solubility and provides optimal length and flexibility for the formation of a productive ternary complex.[5][6][7]

  • A tert-butyloxycarbonyl (Boc)-protected amine (NH-Boc) which, after deprotection, provides a reactive site for the conjugation of the POI-binding ligand.[8]

This application note provides a comprehensive guide to the use of the this compound linker in the synthesis of PROTACs, with a focus on its conjugation to E3 ligase ligands. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols, and discuss methods for the characterization of the resulting conjugates.

Mechanism of Action: The Chemistry of Conjugation

The synthesis of a PROTAC using the this compound linker is a sequential process that leverages well-established and reliable chemical transformations. The overall workflow is depicted below:

PROTAC_Synthesis_Workflow cluster_0 Part 1: E3 Ligase Ligand Conjugation cluster_1 Part 2: Boc Deprotection cluster_2 Part 3: POI Ligand Conjugation Ald_Linker This compound Linker Reductive_Amination Reductive Amination Ald_Linker->Reductive_Amination E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide derivative with amine) E3_Ligand->Reductive_Amination Intermediate_1 Linker-E3 Ligand Conjugate (Boc-protected) Reductive_Amination->Intermediate_1 Deprotection Boc Deprotection (e.g., TFA) Intermediate_1->Deprotection Intermediate_2 Linker-E3 Ligand Conjugate (amine-reactive) Deprotection->Intermediate_2 Amide_Coupling Amide Coupling (e.g., HATU, DIPEA) Intermediate_2->Amide_Coupling POI_Ligand POI Ligand (with carboxylic acid) POI_Ligand->Amide_Coupling Final_PROTAC Final PROTAC Molecule Amide_Coupling->Final_PROTAC

PROTAC Synthesis Workflow. A three-part process for synthesizing a PROTAC molecule.

The first key step is the conjugation of the aldehyde group of the linker to a primary amine on the E3 ligase ligand via reductive amination . This reaction proceeds in two stages:

  • Schiff Base Formation: The primary amine of the E3 ligase ligand performs a nucleophilic attack on the aldehyde's carbonyl carbon. This is followed by dehydration to form an imine, also known as a Schiff base. This initial bond is reversible.[9]

  • Reduction: The unstable Schiff base is then reduced to a stable secondary amine using a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[9][10] These reagents are selective for the imine and will not reduce the aldehyde, which is crucial for an efficient one-pot reaction.[10][11]

Once the E3 ligase ligand is securely attached, the Boc protecting group on the other end of the linker is removed under acidic conditions, typically with trifluoroacetic acid (TFA).[12][13][14] This deprotection step exposes the primary amine, which is then ready for conjugation to the POI-binding ligand, usually through the formation of a stable amide bond.

Protocols for PROTAC Synthesis

The following protocols provide a general framework for the synthesis of a PROTAC using the this compound linker. Researchers should optimize the reaction conditions for their specific E3 ligase and POI ligands.

Part 1: Conjugation of this compound Linker to an Amine-Containing E3 Ligase Ligand

This protocol describes the reductive amination of the linker with an E3 ligase ligand. For this example, we will consider a derivative of pomalidomide, a common ligand for the Cereblon (CRBN) E3 ligase, that has been functionalized with a primary amine.[15][16]

Materials and Reagents:

ReagentSupplierPurpose
This compound LinkerVariousHeterobifunctional linker
Amine-functionalized E3 Ligase LigandSynthesized/CustomE3 ligase binding moiety
Sodium Cyanoborohydride (NaBH₃CN)Sigma-AldrichReducing agent
Dichloromethane (DCM), anhydrousSigma-AldrichReaction solvent
Methanol (MeOH), anhydrousSigma-AldrichCo-solvent
Acetic Acid, glacialSigma-AldrichCatalyst for Schiff base formation
Saturated Sodium Bicarbonate (NaHCO₃)Fisher ScientificAqueous workup
BrineFisher ScientificAqueous workup
Anhydrous Sodium Sulfate (Na₂SO₄)Sigma-AldrichDrying agent

Protocol:

  • Dissolution of Reactants: In a clean, dry round-bottom flask, dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and the this compound linker (1.1 eq) in anhydrous DCM (0.1 M concentration relative to the E3 ligase ligand).

  • Addition of Catalyst: Add a catalytic amount of glacial acetic acid (0.1 eq) to the reaction mixture. This will facilitate the formation of the Schiff base.

  • Initiation of Reaction: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the Schiff base.

  • Addition of Reducing Agent: In a separate vial, dissolve sodium cyanoborohydride (1.5 eq) in a small amount of anhydrous methanol. Add this solution dropwise to the reaction mixture. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Quenching the Reaction: Carefully quench the reaction by the slow addition of water.

  • Aqueous Workup: Transfer the reaction mixture to a separatory funnel and dilute with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the pure Boc-protected Linker-E3 Ligase Ligand conjugate.

Part 2: Boc Deprotection of the Linker-E3 Ligase Ligand Conjugate

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials and Reagents:

ReagentSupplierPurpose
Boc-protected Linker-E3 Ligase LigandFrom Part 1Protected intermediate
Trifluoroacetic Acid (TFA)Sigma-AldrichDeprotecting agent
Dichloromethane (DCM), anhydrousSigma-AldrichReaction solvent
Saturated Sodium Bicarbonate (NaHCO₃)Fisher ScientificNeutralization

Protocol:

  • Dissolution: Dissolve the Boc-protected Linker-E3 Ligase Ligand conjugate (1.0 eq) in anhydrous DCM (0.1 M).

  • Addition of TFA: To the solution, add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[17] Caution: TFA is corrosive and should be handled in a fume hood.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours.[17] The deprotection is often accompanied by the evolution of CO₂ gas.[12][13]

  • Removal of Volatiles: Remove the DCM and excess TFA under reduced pressure. Co-evaporation with DCM or toluene can help to remove residual TFA.

  • Neutralization (Optional): If the TFA salt is not desired for the next step, dissolve the crude product in DCM and wash with saturated aqueous NaHCO₃ to obtain the free amine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The deprotected product is often used in the next step without further purification.

Part 3: Conjugation of the Deprotected Linker-E3 Ligase Ligand to a POI Ligand

This protocol describes the formation of an amide bond between the deprotected linker-E3 ligase ligand and a POI ligand containing a carboxylic acid.

Materials and Reagents:

ReagentSupplierPurpose
Deprotected Linker-E3 Ligase LigandFrom Part 2Amine-reactive intermediate
POI Ligand with a Carboxylic AcidSynthesized/CustomPOI binding moiety
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Sigma-AldrichAmide coupling reagent
DIPEA (N,N-Diisopropylethylamine)Sigma-AldrichNon-nucleophilic base
Dimethylformamide (DMF), anhydrousSigma-AldrichReaction solvent

Protocol:

  • Dissolution: In a clean, dry round-bottom flask, dissolve the POI ligand with a carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Addition of Amine and Base: Add a solution of the deprotected Linker-E3 Ligase Ligand (1.2 eq) in anhydrous DMF, followed by the addition of DIPEA (3.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.

  • Workup and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC molecule.

Characterization of the Final PROTAC

Thorough characterization of the final PROTAC molecule is essential to confirm its identity, purity, and integrity. The following analytical techniques are recommended:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the final product and to assess its purity.[18][19][20][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the PROTAC and to ensure the correct connectivity of the three components.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[18]

The Ubiquitin-Proteasome System and PROTAC Mechanism of Action

The ultimate goal of PROTAC synthesis is to create a molecule that can effectively hijack the ubiquitin-proteasome system to degrade a target protein.[1][2][] The mechanism is as follows:

PROTAC_MoA PROTAC PROTAC Molecule Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Polyubiquitinated_POI Polyubiquitinated POI Ubiquitination->Polyubiquitinated_POI Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycled Peptides Degraded Peptides Degradation->Peptides

Sources

Application Note: High-Fidelity Cell Surface Labeling Using Ald-Ph-PEG3-NH-Boc

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of Ald-Ph-PEG3-NH-Boc (tert-butyl (2-(2-(2-(4-formylbenzamido)ethoxy)ethoxy)ethyl)carbamate) as a high-stability heterobifunctional linker for cell surface engineering. Unlike aliphatic aldehydes, the benzaldehyde ("Ald-Ph") moiety provides exceptional stability when forming hydrazones or oximes, eliminating the need for toxic reducing agents (e.g., NaCNBH₃) in live-cell applications.

This protocol is designed for researchers requiring site-specific, reversible, or permanent labeling of cell surface receptors using Metabolic Oligosaccharide Engineering (MOE) or Antibody-Drug Conjugate (ADC) pre-fabrication.

Key Advantages
  • Bioorthogonal Stability: The benzaldehyde forms bis-aryl hydrazones/oximes that are hydrolytically stable at physiological pH (unlike aliphatic Schiff bases).

  • Solubility: The PEG3 spacer prevents aggregation of hydrophobic payloads (fluorophores/drugs).

  • Controlled Synthesis: The Boc-protected amine allows for precise, off-cell attachment of payloads before the cell-contact step, preventing cross-reactivity.

Chemical Logic & Mechanism

The workflow relies on the Aniline-Catalyzed Oxime Ligation .[1][2][3][4] The Boc group is removed in vitro to attach a payload (fluorophore/drug). The resulting Payload-PEG-Benzaldehyde probe then reacts with aminooxy- or hydrazine-engineered cell surfaces.

Mechanism Diagram

G Start This compound (Precursor) Step1 Step 1: Boc Deprotection (TFA/DCM) Start->Step1 Acid Hydrolysis Inter Ald-Ph-PEG3-NH2 (Active Amine) Step1->Inter Neutralization Step2 Step 2: Payload Attachment (NHS-Ester Reaction) Inter->Step2 + NHS-Fluorophore Probe Ald-Ph-PEG3-Payload (Ready Probe) Step2->Probe Purification Final Stable Oxime Conjugate (Labeled Cell) Probe->Final Aniline Catalysis (pH 6.7) Cell Cell Surface (Aminooxy-Sialic Acid) Cell->Final Bioorthogonal Click

Figure 1: Sequential workflow for converting the protected linker into a live-cell compatible probe. The critical "Click" step occurs only after the toxic deprotection chemicals are removed.

Pre-Experimental Considerations

Why Benzaldehyde?

Aliphatic aldehydes react with amines to form Schiff bases, which are unstable and require reduction with sodium cyanoborohydride (toxic to cells). The Benzaldehyde in this molecule, however, conjugates with alpha-effect nucleophiles (hydrazines/hydroxylamines) to form stable conjugates without reduction.

The "Boc" Constraint

CRITICAL: You cannot deprotect the Boc group while the molecule is attached to a live cell. The conditions required (e.g., 50% TFA) will lyse the cells. Therefore, the Amine side must be functionalized first (off-cell), or the molecule must be used on fixed cells only.

Protocol A: Synthesis of the Cell-Targeting Probe

Goal: Create a "Ready-to-Click" fluorescent probe (e.g., Ald-Ph-PEG3-FITC).

Materials
  • This compound (10 mg)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • NHS-Fluorescein (or other NHS-ester payload)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

Step-by-Step Methodology
  • Boc Deprotection:

    • Dissolve 10 mg this compound in 1 mL DCM.

    • Add 1 mL TFA slowly on ice.

    • Stir at room temperature for 1 hour.

    • Evaporate solvent under nitrogen flow. Wash the residue with cold ether (3x) to remove TFA traces.

    • Result:Ald-Ph-PEG3-NH2 (TFA salt).

  • Payload Conjugation:

    • Dissolve the residue in 500 µL anhydrous DMF.

    • Add 1.2 equivalents of NHS-Fluorescein.

    • Add 5 equivalents of DIPEA to neutralize the salt and catalyze the reaction.

    • Stir in the dark for 4 hours.

  • Purification:

    • Purify via HPLC (C18 column) or dialysis (MWCO 500 Da) against PBS to remove unreacted dye.

    • Lyophilize and store at -20°C.

    • Final Product:Ald-Ph-PEG3-Fluorophore .

Protocol B: Live Cell Surface Labeling (Oxime Ligation)

Goal: Label cells that have been metabolically engineered to express Aminooxy or Hydrazide groups.

Context

This protocol assumes cells have been treated with a sugar analog (e.g., Ac₄ManNO - tetraacetylated N-aminooxyacetyl-D-mannosamine) which introduces aminooxy groups into cell surface sialic acids.

Materials
  • Cells (e.g., Jurkat, HeLa) cultured with Ac₄ManNO (50 µM, 48 hours).

  • Ald-Ph-PEG3-Fluorophore (prepared in Protocol A).

  • Catalyst: Aniline (100 mM stock in PBS, pH 6.7).

  • Buffer: PBS + 1% FBS (pH 6.7 - slightly acidic pH favors oxime ligation).

Step-by-Step Methodology
  • Cell Preparation:

    • Harvest cells (if suspension) or wash adherent cells 2x with warm PBS.

    • Note: Ensure cells were cultured with the metabolic sugar for at least 24-48 hours to ensure surface expression.

  • Ligation Reaction:

    • Resuspend cells (1 x 10⁶ cells/mL) in Labeling Buffer (PBS, pH 6.7).

    • Add Ald-Ph-PEG3-Fluorophore to a final concentration of 50–100 µM.

    • Add Aniline to a final concentration of 10 mM.[1]

    • Expert Insight: Aniline acts as a nucleophilic catalyst, accelerating the reaction 10-100x via a protonated Schiff base intermediate (see Reference 2).

  • Incubation:

    • Incubate for 30–60 minutes at 4°C (to prevent endocytosis) or Room Temperature (for faster labeling).

    • Keep in the dark.

  • Washing & Analysis:

    • Centrifuge (300 x g, 5 min) and remove supernatant.

    • Wash 3x with cold PBS containing 1% BSA to remove excess probe.

    • Analyze via Flow Cytometry or Confocal Microscopy.

Data Summary: Reaction Conditions
ParameterOptimized ConditionReason
pH 6.5 – 7.0Balances nucleophilicity of aminooxy group and protonation of aldehyde oxygen.
Catalyst 10 mM AnilineAccelerates rate-determining dehydration step; essential for micromolar concentrations.
Probe Conc. 50 – 100 µMDrives reaction kinetics on the cell surface (pseudo-first order).
Temperature 4°CPrevents internalization of the receptor-probe complex during labeling.

Alternative Application: Antibody-Drug Conjugate (ADC) Linker

If not using metabolic engineering, this molecule serves as an excellent linker for creating ADCs.

  • Drug Attachment: Conjugate the Drug-COOH to the NH2 of the linker (after Boc removal).

  • Antibody Activation: Modify the Antibody with a Hydrazino-Nicotinamide (HyNic) linker.

  • Conjugation: Mix the Ald-Ph-PEG-Drug with HyNic-Antibody. The Bis-Aryl Hydrazone bond formed is stable and UV-traceable (absorbance at 354 nm).

Troubleshooting & Critical Controls

Control Groups
  • Negative Control: Cells cultured without the metabolic sugar (Ac₄ManNO) but treated with the probe. Signal should be <1% of experimental.

  • Competition Control: Pre-incubate cells with excess free benzaldehyde (non-fluorescent) before adding the probe.

Common Issues
  • Low Signal:

    • Check pH.[1][3][5] If pH > 7.4, oxime formation is slow. Adjust to 6.7.

    • Increase Aniline concentration (up to 20 mM is usually tolerated by live cells for <1 hour).

  • High Background:

    • Hydrophobic dye sticking to membrane. Use the PEG3 linker (intrinsic to this molecule) to your advantage, but ensure thorough washing with BSA-containing buffer.

References

  • Metabolic Oligosaccharide Engineering (MOE)

    • Agard, N. J., & Bertozzi, C. R. (2009). Chemical approaches to perturb, profile, and perceive glycans.[6][7][8] Accounts of Chemical Research, 42(6), 788-797. Link

  • Aniline Catalysis Mechanism

    • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543-2548. Link

  • Benzaldehyde Stability in Bioconjugation

    • Agarwal, P., & Bertozzi, C. R. (2015). Site-specific antibody–drug conjugates: the nexus of bioorthogonal chemistry, protein engineering, and drug development. Bioconjugate Chemistry, 26(2), 176-192. Link

  • Cell Surface Labeling Protocols

    • Zeng, Y., et al. (2009).[4] High-efficiency labeling of sialylated glycoproteins on living cells.[1] Nature Methods, 6(3), 207-209. Link

Sources

Application Note: Engineering Dynamic Covalent Hydrogels with Ald-Ph-PEG3-NH-Boc

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of Ald-Ph-PEG3-NH-Boc (Aldehyde-Phenyl-PEG3-Amine-Boc), a heterobifunctional linker designed for precision hydrogel engineering. Unlike standard aliphatic aldehyde linkers, the incorporation of a phenyl group adjacent to the aldehyde (benzaldehyde) significantly enhances the hydrolytic stability of the resulting Schiff base or hydrazone bonds while maintaining their dynamic reversibility.

This molecule is primarily used to functionalize polymer backbones (e.g., PEG, Gelatin, Hyaluronic Acid) to create "macromers" capable of forming dynamic covalent networks. These networks exhibit self-healing properties , injectability (shear-thinning) , and pH-responsive degradation , making them ideal for drug delivery and tissue engineering scaffolds.

Molecule Profile & Mechanism[1][2][3][4]

The "Benzaldehyde Advantage"

The core value of this compound lies in its aromatic aldehyde. In dynamic covalent chemistry, the equilibrium constant (


) of bond formation dictates gel stability.
  • Aliphatic Aldehydes (Standard): Form unstable imines/hydrazones that hydrolyze too rapidly in physiological media, leading to premature gel erosion.

  • Benzaldehydes (Ald-Ph-): The conjugation of the aldehyde with the phenyl ring stabilizes the C=N bond via resonance. This creates a "Goldilocks" zone: the bond is stable enough to maintain structural integrity at pH 7.4 but dynamic enough to allow reshuffling (self-healing) and hydrolysis at acidic pH (e.g., tumor microenvironments, pH 5.0-6.5).

Functional Map
  • Aldehyde (Ald): The dynamic crosslinking head. Reacts with hydrazides (preferred) or amines.[1]

  • Phenyl (Ph): Stability modulator and UV-active chromophore (allows quantification of functionalization).

  • PEG3 Spacer: Provides water solubility and reduces steric hindrance during crosslinking.[2]

  • NH-Boc: The "Anchor." Must be deprotected to reveal a primary amine for attachment to the polymer backbone (e.g., via NHS-ester or Carboxyl coupling).

G Linker This compound Deprotection Acidic Deprotection (TFA or HCl) Linker->Deprotection Step 1 ActiveLinker Ald-Ph-PEG3-NH2 (Active Anchor) Deprotection->ActiveLinker Macromer Benzaldehyde-Functionalized Macromer ActiveLinker->Macromer Step 2: Conjugation Backbone Polymer Backbone (e.g., 4-Arm PEG-NHS) Backbone->Macromer Hydrogel Dynamic Hydrogel (Benzaldehyde-Hydrazone Network) Macromer->Hydrogel Step 3: Mixing (pH 7.4) Crosslinker Hydrazide-Polymer (Crosslinker) Crosslinker->Hydrogel

Figure 1: Workflow for converting the raw linker into a functional hydrogel network. The Boc group acts as a temporary mask during storage, requiring removal before polymer attachment.

Experimental Protocols

Phase A: Linker Activation (Boc Deprotection)

Objective: Remove the Boc group to expose the primary amine without damaging the aldehyde. Note: The benzaldehyde group is relatively acid-stable, allowing standard Boc deprotection methods.

Materials:

  • This compound[3]

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Diethyl Ether (cold)[4]

Protocol:

  • Dissolution: Dissolve 100 mg of this compound in 1 mL of anhydrous DCM.

  • Acidification: Add 1 mL of TFA (resulting in 50% v/v). Alternative: Use 2 mL of 4M HCl in Dioxane for a milder approach.

  • Reaction: Stir at room temperature for 30–60 minutes. Monitor via TLC (disappearance of starting material) or LC-MS (Mass shift: -100 Da).

  • Work-up:

    • Evaporate solvent/TFA under a stream of nitrogen or rotary evaporation.

    • Precipitation: Re-dissolve the residue in a minimal amount of DCM (0.2 mL) and pour into excess cold diethyl ether (10 mL) to precipitate the amine salt.

    • Centrifuge and wash with ether 3x.

    • Dry under vacuum.[5]

  • Result: Ald-Ph-PEG3-NH2 (TFA/HCl salt). Store at -20°C if not using immediately.[6]

Phase B: Macromer Synthesis (Polymer Functionalization)

Objective: Attach the activated linker to a polymer backbone (e.g., 4-Arm PEG-COOH or Hyaluronic Acid).

Materials:

  • 4-Arm PEG-COOH (MW 10k or 20k)

  • Activated Linker (Ald-Ph-PEG3-NH2 from Phase A)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • MES Buffer (pH 5.5) and PBS (pH 7.4)

Protocol:

  • Activation of Polymer: Dissolve 4-Arm PEG-COOH in MES buffer (100 mg/mL). Add EDC (5 eq. per arm) and NHS (5 eq. per arm). React for 15 mins.

  • Conjugation:

    • Dissolve Ald-Ph-PEG3-NH2 (1.2 eq. per arm) in a small volume of PBS.

    • Critical Step: Adjust pH of the linker solution to ~7.5 using dilute NaOH to neutralize the amine salt before adding to the activated polymer.

    • Mix the activated polymer and linker solutions.[7] Adjust final pH to 7.0–7.4.

  • Incubation: React overnight at room temperature in the dark (to protect aldehyde from oxidation).

  • Purification: Dialyze against water (MWCO 3.5 kDa) for 2 days to remove unreacted linker and urea byproducts.

  • Lyophilization: Freeze-dry to obtain the white fluffy solid: 4-Arm PEG-Benzaldehyde .

Phase C: Hydrogel Formation & Crosslinking

Objective: Form the hydrogel by mixing the Benzaldehyde-Macromer with a Hydrazide-Macromer.

Materials:

  • Component A: 4-Arm PEG-Benzaldehyde (prepared above).[8]

  • Component B: 4-Arm PEG-Hydrazide (commercially available or synthesized).

  • Solvent: PBS (pH 7.4).

Protocol:

  • Solubilization: Dissolve Component A and Component B separately in PBS at 10–20% (w/v).

  • Mixing: Mix the two solutions at a 1:1 molar ratio of Aldehyde:Hydrazide.

  • Gelation:

    • Observation: The mixture will remain liquid for seconds to minutes (tunable by pH and concentration) before transitioning to a gel.

    • Mechanism:[9][10][4][8][1][11] Formation of Benzaldehyde-Hydrazone bonds.

HydrogelLogic cluster_inputs Precursors cluster_network Dynamic Network CompA Component A: PEG-Benzaldehyde Mixing Mix at pH 7.4 (Physiological Conditions) CompA->Mixing CompB Component B: PEG-Hydrazide CompB->Mixing Bonding Formation of Benzaldehyde-Hydrazone Bonds Mixing->Bonding Properties Properties: 1. Shear-Thinning (Injectable) 2. Self-Healing 3. Acid-Labile (Degradable) Bonding->Properties

Figure 2: The crosslinking logic. The reaction is spontaneous at neutral pH, requiring no UV light or toxic initiators.

Characterization & Troubleshooting

Key Characterization Metrics
MetricMethodExpected Result
Functionalization Degree 1H NMR (D2O)Integration of Phenyl protons (7.5-8.0 ppm) vs PEG backbone (3.6 ppm).
Gelation Time Vial Tilt Method / Rheology10 seconds to 30 minutes (Concentration dependent).
Mechanical Strength Rheology (Time sweep)Storage Modulus (

) > Loss Modulus (

).

typically 1–10 kPa.
Self-Healing Rheology (Strain step)

recovers to 100% instantly after high strain (e.g., 500%) is removed.
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Gelation Low pH (< 6.0)Hydrazone formation is slow at acidic pH. Adjust PBS to pH 7.4–8.0.
No Gelation Oxidized AldehydeBenzaldehydes can oxidize to benzoic acid over time. Ensure fresh linker or store under Argon.
Gel too weak Low StoichiometryEnsure 1:1 ratio of Aldehyde:Hydrazide. Excess of one group acts as a chain terminator.
Precipitation HydrophobicityThe "Ph" group is hydrophobic. If functionalizing a very short polymer, solubility may drop. Use PEG backbones >2kDa.[12]

References

  • Schiff Base Hydrogels Review

    • Xu, F., et al. (2019).
  • Benzaldehyde Stability in Hydrogels

    • Lee, F., et al. (2015). "An injectable hydrogel formed by in situ cross-linking of glycol chitosan and multi-benzaldehyde functionalized PEG analogues."[13] Journal of Materials Chemistry B.

  • Boc Deprotection Protocols

    • BenchChem Technical Support.[4] (2025).[4][1][3][14] "Application Notes and Protocols for Acidic Boc Deprotection."

  • Dynamic Covalent Chemistry (Hydrazones)

    • Deng, Z., et al. (2022). "Dynamic Covalent Hydrogels: Strong yet Dynamic."[10][11] Gels.

  • Molecule Data (this compound)

    • PubChem CID: 86291524.[1][3]

Sources

Application Notes & Protocols: Strategic Bioconjugation of Small Molecule Drugs Using the Ald-Ph-PEG3-NH-Boc Linker

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in the chemical modification of small molecules for therapeutic or diagnostic applications.

Abstract: This document provides a comprehensive technical guide for the bioconjugation of amine-containing small molecule drugs to the heterobifunctional linker, Ald-Ph-PEG3-NH-Boc. We will explore the foundational chemical principles, provide detailed, field-tested protocols for conjugation, purification, and characterization, and offer expert insights into the strategic decisions underpinning the experimental workflow. The methodologies described herein are designed to be self-validating, ensuring researchers can achieve reproducible and reliable results.

Introduction: The Strategic Advantage of the this compound Linker

In the landscape of advanced drug development, the modification of small molecules via polyethylene glycol (PEG) linkers, a process known as PEGylation, is a cornerstone strategy for enhancing therapeutic performance.[1][2] PEGylation can significantly improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic radius, which in turn prolongs plasma half-life, enhances aqueous solubility, and shields the drug from enzymatic degradation and rapid renal clearance.[2]

The this compound linker is a sophisticated, heterobifunctional reagent meticulously designed for this purpose. Its architecture offers a distinct set of advantages:

  • Aldehyde (Ald) Group: Provides a specific reactive handle for covalent bond formation with primary or secondary amines on a small molecule drug via reductive amination.[3][] This reaction is highly efficient and yields a stable, hydrolytically resistant amine linkage.[5]

  • Phenyl (Ph) Group: The inclusion of a phenyl ring often enhances the stability of the linker.

  • Triethylene Glycol (PEG3) Spacer: This short, hydrophilic PEG chain improves the solubility of the linker and the final conjugate, reduces steric hindrance during the conjugation reaction, and provides a flexible spacer between the drug and a potential future conjugation partner.[3]

  • Boc-Protected Amine (NH-Boc): The tert-butyloxycarbonyl (Boc) group serves as a temporary mask for the terminal amine.[6][7] This is a critical feature for multi-step conjugation strategies. The Boc group is stable under the conditions required for reductive amination but can be cleanly removed under mild acidic conditions, revealing a primary amine for subsequent, orthogonal conjugation to another molecule (e.g., an antibody, a targeting ligand, or a fluorescent probe).[8][9]

This guide will walk researchers through the precise and controlled conjugation of a small molecule drug to the aldehyde terminus of this linker.

Core Principles: The Chemistry of Controlled Conjugation

A robust understanding of the underlying chemical mechanisms is paramount for successful protocol execution, optimization, and troubleshooting. The conjugation process hinges on two key chemical transformations: reductive amination and the strategic use of the Boc protecting group.

Mechanism of Action: Reductive Amination

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds in pharmaceutical synthesis.[10] It proceeds in a one-pot, two-step sequence:

  • Schiff Base Formation: The aldehyde group on the this compound linker reacts with a primary or secondary amine on the small molecule drug. This nucleophilic addition, followed by dehydration, forms an intermediate known as a Schiff base (or an iminium ion if the amine is secondary). This reaction is reversible and is typically favored under mildly acidic to neutral pH conditions (pH ~6-9).[5][11]

  • Reduction: A mild, selective reducing agent is introduced into the reaction mixture. This agent must be capable of reducing the C=N double bond of the Schiff base/iminium ion much faster than it reduces the starting aldehyde.[12][13] This selectivity prevents consumption of the starting materials and ensures high yields of the desired conjugate. The result is a stable secondary or tertiary amine bond linking the drug to the PEG spacer.

The preferred reducing agent for this process is Sodium Cyanoborohydride (NaBH₃CN) . Its reactivity is attenuated compared to sodium borohydride (NaBH₄), making it exceptionally selective for the protonated iminium ion over the neutral aldehyde or ketone carbonyls at reaction pH.[12][13][14] An alternative, Sodium Triacetoxyborohydride (NaBH(OAc)₃), can also be used and is often preferred in anhydrous organic solvents.[15]

Reductive_Amination cluster_reactants Reactants cluster_intermediates Reaction Sequence cluster_product Product R1_CHO Linker-CHO SchiffBase Schiff Base / Iminium Ion (Linker-CH=N⁺H-Drug) R1_CHO->SchiffBase + Drug-NH₂ (pH 6-9) H2N_R2 Drug-NH₂ Reduction Reduction SchiffBase->Reduction FinalAmine Stable Amine Linkage (Linker-CH₂-NH-Drug) Reduction->FinalAmine + NaBH₃CN Reagents + H₂N-Drug (pH 6-9) Reducer + NaBH₃CN

Caption: Reductive amination workflow for bioconjugation.

The Gatekeeper: Boc Protection and Deprotection

Protecting groups are essential tools in organic synthesis, preventing reactive functional groups from undergoing unwanted reactions.[16][17] The Boc group is an ideal choice for protecting amines due to its robust stability in basic and nucleophilic conditions, yet facile removal under mild acid.[7][8]

  • Protection: The amine on the linker is pre-masked as a carbamate, rendering it non-nucleophilic and inert during the reductive amination at the other end of the molecule.

  • Deprotection: The removal of the Boc group is typically achieved with Trifluoroacetic Acid (TFA). The acid protonates the carbamate, which then fragments to release the free amine, carbon dioxide, and a stable tert-butyl cation. This step is performed after the initial conjugation is complete, unmasking the amine for a subsequent reaction if desired.

Boc_Deprotection cluster_products Products Boc_Amine Drug-Linker-NH-Boc Protonated Protonated Intermediate Boc_Amine->Protonated + TFA TFA + TFA (Acid) Free_Amine Drug-Linker-NH₃⁺ Protonated->Free_Amine Fragmentation CO2 CO₂ Protonated->CO2 tButyl t-Butyl Cation Protonated->tButyl

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Experimental Application & Protocols

This section provides a detailed, step-by-step workflow for the conjugation of an amine-containing small molecule drug to this compound, followed by purification and characterization.

Phase 1: Reductive Amination Conjugation

This protocol assumes the small molecule drug is soluble in a suitable reaction solvent and possesses at least one primary or secondary amine available for reaction.

Materials & Reagents:

  • This compound Linker

  • Amine-containing small molecule drug

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Reaction Buffer: Phosphate Buffered Saline (PBS) pH 7.4, or an organic solvent such as Methanol (MeOH) or Dimethylformamide (DMF)

  • Glacial Acetic Acid (for pH adjustment if needed)

  • Analytical HPLC system

  • LC-MS system

Protocol:

  • Preparation of Reactants:

    • Dissolve the this compound linker in the chosen reaction solvent to a final concentration of 10-20 mM.

    • Dissolve the amine-containing small molecule drug in the same solvent to a concentration that will result in the desired molar ratio when mixed.

  • Reaction Setup:

    • In a clean reaction vial, combine the small molecule drug solution with the this compound linker solution. A slight molar excess of the linker (e.g., 1.2 to 1.5 equivalents) is recommended to drive the reaction to completion, assuming the drug is the more valuable component.

    • If using an organic solvent, the reaction can proceed directly. If using an aqueous buffer, ensure the pH is between 6.5 and 7.5. Adjust with dilute HCl or NaOH if necessary. The slightly acidic pH helps catalyze imine formation without significantly hydrolyzing the aldehyde.[5][11]

  • Initiation of Reduction:

    • Prepare a fresh stock solution of Sodium Cyanoborohydride (NaBH₃CN) in the reaction solvent.

    • Add the NaBH₃CN solution to the drug-linker mixture to achieve a final molar excess of approximately 5-10 equivalents relative to the limiting reagent.

    • Causality Note: A significant excess of the reducing agent is used to ensure the rapid and irreversible reduction of the transiently formed Schiff base, pulling the equilibrium towards the final product.[12]

  • Reaction Incubation:

    • Seal the reaction vial and allow it to stir at room temperature (20-25 °C) for 4-24 hours.

    • Self-Validation: Monitor the reaction progress periodically (e.g., at 2, 4, 8, and 24 hours) by analytical HPLC or LC-MS. Look for the consumption of the starting materials and the appearance of a new peak corresponding to the expected mass of the conjugate.

ParameterRecommended RangeRationale
Molar Ratio (Linker:Drug) 1.2:1 to 1.5:1Drives the reaction towards complete consumption of the drug.
Solvent PBS, MeOH, DMFChosen based on the solubility of both the drug and the linker.
pH (Aqueous) 6.5 - 7.5Optimal for Schiff base formation without excessive aldehyde hydrolysis.[5][11]
Reducing Agent NaBH₃CNSelective for imine reduction in the presence of an aldehyde.[12][14]
Temperature 20 - 25 °CMild conditions preserve the integrity of sensitive small molecules.
Time 4 - 24 hoursReaction time should be determined by empirical monitoring.
Phase 2: Purification of the Conjugate

Purification is critical to remove unreacted drug, excess linker, and reducing agent byproducts. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for molecules of this size.[][19]

Protocol (General RP-HPLC):

  • Quench the Reaction: Add a small amount of an aldehyde-scavenger like Tris buffer or quench with a mild acid to neutralize any remaining reducing agent.

  • Sample Preparation: Dilute the reaction mixture in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).

  • Chromatography:

    • Inject the sample onto a suitable C18 RP-HPLC column.

    • Elute the components using a gradient of increasing organic solvent (e.g., Acetonitrile with 0.1% TFA) against an aqueous solvent (Water with 0.1% TFA).

    • The more hydrophobic conjugate will elute later than the more polar unreacted linker and drug.

  • Fraction Collection: Collect the fractions corresponding to the product peak, identified by its unique retention time determined during reaction monitoring.

  • Solvent Removal: Combine the product-containing fractions and remove the solvent via lyophilization or rotary evaporation to yield the purified conjugate.

Phase 3: Characterization and Quality Control

Final characterization validates the success of the conjugation and ensures the purity of the product.

Protocol:

  • Identity Confirmation (LC-MS):

    • Dissolve a small amount of the purified product in a suitable solvent.

    • Analyze using an LC-MS system. The mass spectrometer will provide the molecular weight of the conjugate.[20][21]

    • Validation: The observed mass should match the calculated theoretical mass of the [Small Molecule Drug + this compound - H₂O] conjugate.

  • Purity Assessment (Analytical HPLC):

    • Analyze the purified product using the same analytical HPLC method developed for reaction monitoring.

    • Validation: The chromatogram should show a single major peak, representing the purified conjugate. Purity is typically calculated as the area of the product peak divided by the total area of all peaks, and should ideally be >95%.[19]

Phase 4: Optional Boc-Group Deprotection

To expose the terminal amine for subsequent conjugation, perform this deprotection protocol in a well-ventilated fume hood.

Materials & Reagents:

  • Purified Boc-protected conjugate

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Diethylether (cold)

Protocol:

  • Dissolve the purified Boc-protected conjugate in DCM.

  • Add TFA to the solution to a final concentration of 20-50% (v/v).

  • Allow the reaction to stir at room temperature for 1-2 hours. Monitor by LC-MS to confirm the loss of the Boc group (a mass decrease of 100.12 Da).

  • Remove the DCM and excess TFA under a stream of nitrogen or via rotary evaporation.

  • Precipitate the deprotected product by adding cold diethylether.

  • Centrifuge to pellet the product, decant the ether, and dry the pellet under vacuum.

  • The resulting product, now with a terminal primary amine (as a TFA salt), is ready for further purification or direct use in a subsequent conjugation reaction (e.g., NHS-ester chemistry).

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conjugation Yield 1. Inactive reducing agent.2. Suboptimal pH.3. Steric hindrance around the amine on the drug.4. Competing side reactions.1. Use fresh, high-quality NaBH₃CN.2. Carefully check and adjust the reaction pH to 6.5-7.5.3. Increase reaction time, temperature (e.g., to 37°C), or use a linker with a longer PEG spacer.4. Ensure the drug is pure and free of other nucleophiles (e.g., thiols).
Multiple Product Peaks in LC-MS 1. The drug has multiple amine sites, leading to di- or tri-conjugation.2. Instability of the drug or linker under reaction conditions.1. Reduce the molar ratio of the linker to favor mono-conjugation. Further purification by RP-HPLC will be necessary to isolate the desired species.2. Analyze starting materials for stability. Consider milder conditions or shorter reaction times.
Incomplete Boc Deprotection 1. Insufficient acid concentration or reaction time.2. Water present in the reaction.1. Increase TFA concentration or extend the reaction time. Monitor by LC-MS until completion.2. Use anhydrous DCM and fresh TFA.

References

  • Reductive Amination in the Synthesis of Pharmaceuticals. (2019). Chemical Reviews. [Link]

  • Ald-PEG3-NHBoc. AxisPharm. [Link]

  • Ald-PEG-NH-Boc. AxisPharm. [Link]

  • Glycoconjugations of Biomolecules by Chemical Methods. (2020). Frontiers in Chemistry. [Link]

  • Glycoconjugations of Biomolecules by Chemical Methods. (2020). PubMed Central. [Link]

  • Reductive Amination. Master Organic Chemistry. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Sodium cyanoborohydride. Wikipedia. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. (1996). The Journal of Organic Chemistry. [Link]

  • Sodium cyanoborohydride. Organic Chemistry Portal. [Link]

  • Analytical methods for physicochemical characterization of antibody drug conjugates. (2011). mAbs. [Link]

  • BOC Protection and Deprotection. (2025). J&K Scientific LLC. [Link]

  • Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. [Link]

  • The Role of Liquid Chromatography–Mass Spectrometry in the Characterization of Therapeutic Monoclonal Antibodies. (2016). Spectroscopy Online. [Link]

  • Protecting Group Strategies in Natural Product Biosynthesis. (2026). Journal of Natural Products. [Link]

  • PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. (2024). PubMed Central. [Link]

  • Characterization of antibody-drug conjugates by mass spectrometry: Advances and future trends. (2025). ResearchGate. [Link]

  • Labeling and Protecting Groups. (2016). Bio-Synthesis Inc.. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Ald-Ph-PEG3-NH-Boc Conjugates by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the reversed-phase high-performance liquid chromatography (RP-HPLC) purification of Ald-Ph-PEG3-NH-Boc conjugates. This guide is designed for researchers, scientists, and professionals in drug development who are working with this class of molecules. Here, we will address common challenges and provide in-depth, field-proven solutions to streamline your purification workflows.

Understanding the Molecule: Chromatographic Implications

The structure of this compound dictates its behavior on an RP-HPLC column. Understanding each component is the first step in effective method development and troubleshooting.

  • Phenyl (Ph) Group: This aromatic ring provides significant hydrophobicity, leading to strong retention on C18 or other reversed-phase columns. It also serves as a useful chromophore for UV detection, typically around 254-260 nm.

  • PEG3 Linker: The short polyethylene glycol chain is hydrophilic and water-soluble.[1] While this specific linker is short, PEG chains in general can lead to broader peaks due to conformational flexibility.

  • NH-Boc Group: The amine is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is bulky, hydrophobic, and, most importantly, labile under strong acidic conditions.[2][3] The nitrogen atom can also interact with free silanol groups on the column packing, potentially causing peak tailing.[4]

  • Aldehyde (Ald) Group: This is a reactive functional group. While generally stable under typical RP-HPLC conditions, its reactivity should be considered during sample handling and storage.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions encountered during the purification of this compound.

Q1: What is the best starting mobile phase and column for purification? A: A C18 column is a robust starting point. For mobile phases, begin with a gradient of HPLC-grade water (Solvent A) and acetonitrile (Solvent B), both containing an acidic modifier. A common starting point is a linear gradient from 5-95% Solvent B over 20-30 minutes.

Q2: Which acidic modifier should I use: Trifluoroacetic Acid (TFA) or Formic Acid (FA)? A: This is a critical choice.

  • TFA (0.05-0.1%): Provides excellent peak shape (sharp peaks) by acting as an ion-pairing agent and suppressing interactions with residual column silanols.[5][6] However, it can cause partial or complete cleavage of the acid-sensitive Boc group.[2][3] It also suppresses the signal in mass spectrometry (MS).[7]

  • Formic Acid (0.1%): Is much milder and generally will not cleave the Boc group.[8] It is also MS-friendly.[5] However, it is a weaker acid and may result in broader peaks or more peak tailing compared to TFA.[5][9] Recommendation: Start with 0.1% Formic Acid. If peak shape is poor, you may test very low concentrations of TFA (e.g., 0.025%), but you must verify the integrity of your final product to ensure the Boc group remains intact.

Q3: My compound has no UV absorbance. How can I detect it? A: While the phenyl group should provide UV absorbance, if detection is a challenge, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is highly effective.[10][11] These detectors are mass-based and do not require a chromophore, making them ideal for detecting compounds like PEGs.[10]

Q4: How can I confirm the identity and purity of my collected fractions? A: The gold standard is to analyze the fractions by LC-MS to confirm the molecular weight of the desired product. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and the presence of the Boc group.

In-Depth Troubleshooting Guide

This section addresses specific problems you may encounter during your HPLC runs.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Peak tailing is the most common peak shape issue for amine-containing compounds.[12]

Potential Cause Underlying Reason Solution
Secondary Silanol Interactions The basic nitrogen in the NH-Boc moiety interacts with acidic, deprotonated silanol groups (-Si-O⁻) on the surface of the silica-based column packing. This creates a secondary, undesirable retention mechanism.[4]1. Use an Acidic Modifier: Add 0.1% Formic Acid or 0.05-0.1% TFA to the mobile phase. The acid protonates the silanols to -Si-OH and the amine to -NH₂⁺-Boc, preventing the ionic interaction.[4] 2. Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are highly recommended.
Column Overload Injecting too much sample mass onto the column saturates the stationary phase, leading to distorted peak shapes.[12]1. Reduce Injection Mass: Dilute your sample and inject a smaller amount. Perform a loading study to determine the column's capacity for your compound.[13]
Sample Solvent Mismatch Dissolving the sample in a solvent significantly stronger than the initial mobile phase (e.g., pure Acetonitrile or DMSO) can cause the sample to travel through the column improperly before binding, leading to fronting or split peaks.[14]1. Match the Solvent: Whenever possible, dissolve your sample in the initial mobile phase composition (e.g., 95% Water / 5% Acetonitrile / 0.1% FA).[13] If solubility is an issue, use the minimum amount of a stronger solvent like DMSO and then dilute with the initial mobile phase.[15]
Column Contamination/Deterioration Strongly adsorbed impurities from previous injections can create active sites that cause tailing.[14] A void at the column inlet can also distort peaks.1. Use a Guard Column: A guard column protects the analytical column from contaminants.[14] 2. Flush the Column: Develop a robust column cleaning protocol. Reversing the column and flushing with a strong solvent can sometimes dislodge particulates at the inlet.
Problem 2: Poor Resolution or Co-eluting Peaks

Achieving separation between your target conjugate and closely related impurities (e.g., starting materials, deprotected species) is critical.

Potential Cause Underlying Reason Solution
Inadequate Mobile Phase Selectivity The choice of organic solvent can influence separation. Acetonitrile and Methanol interact differently with the stationary phase and the analyte.1. Change Organic Solvent: If using acetonitrile, try a method with methanol. Methanol can offer unique selectivity, especially with phenyl-containing stationary phases due to different pi-pi interactions.[4] 2. Optimize pH: Ensure the mobile phase pH is low enough to keep the amine protonated.
Gradient is Too Steep A rapid increase in the organic solvent percentage does not provide enough time for closely eluting compounds to separate on the column.1. Shallow the Gradient: Decrease the rate of change of the organic solvent (%B/min) around the elution time of your target compound. For example, change a 5-95% gradient over 20 min (4.5%/min) to a segmented gradient that is slower (e.g., 1-2%/min) in the relevant region.[16]
Insufficient Column Efficiency The column may be too short, have too large a particle size, or be poorly packed, resulting in broad peaks that overlap.1. Increase Column Length/Decrease Particle Size: A longer column or a column with smaller particles (e.g., 3 µm instead of 5 µm) provides more theoretical plates and better separating power.[17] 2. Optimize Flow Rate: Ensure the flow rate is appropriate for the column dimensions. Too high a flow rate can reduce efficiency.[17]
Problem 3: Suspected On-Column Degradation (Loss of Boc Group)

The appearance of a new, more polar peak that corresponds to the deprotected conjugate is a sign of Boc group cleavage.

Potential Cause Underlying Reason Solution
Harsh Acidic Conditions The Boc protecting group is designed to be removed by acid.[2] TFA is a strong acid and is very effective at cleaving the Boc group, even at the low concentrations used in HPLC.[3]1. Switch to Formic Acid: Immediately switch from TFA to 0.1% Formic Acid. FA is significantly less acidic and is the standard for MS-compatible methods involving acid-labile groups.[8][18] 2. Avoid High Temperatures: Elevated column temperatures in combination with acid can accelerate the deprotection reaction. Try running at ambient temperature first.[19]
Post-Collection Cleavage If fractions are collected into tubes containing residual TFA from a previous run or are evaporated at high temperatures with residual acid, deprotection can occur after purification.[19]1. Neutralize Fractions: If using TFA is unavoidable, consider adding a small amount of a volatile base like ammonium hydroxide to the collected fractions to neutralize the acid before storage or evaporation. 2. Use Low-Temperature Evaporation: Use a rotary evaporator with a low-temperature water bath or a lyophilizer (freeze-dryer) to remove the solvent.

Protocols and Workflows

Recommended Starting Protocol for HPLC Purification

This protocol provides a robust starting point for your method development.

  • Column Selection: C18 Reversed-Phase Column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water + 0.1% Formic Acid

    • Solvent B: HPLC-grade Acetonitrile + 0.1% Formic Acid

    • Ensure all solvents are properly filtered and degassed to prevent system issues.[20]

  • Sample Preparation:

    • Dissolve the crude conjugate in a minimal amount of Acetonitrile or DMSO.

    • Dilute the sample with Solvent A to a final concentration where the injection solvent composition is as close as possible to the initial HPLC conditions (e.g., 95% A / 5% B).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Method Parameters:

    • Flow Rate: 1.0 mL/min (for a 4.6 mm ID column).

    • Detection: UV at 254 nm.

    • Column Temperature: Ambient (or start at 30 °C).

    • Injection Volume: 10-50 µL (start small).

  • Gradient Conditions:

Time (minutes)% Solvent A% Solvent B
0.095.05.0
5.095.05.0
25.05.095.0
30.05.095.0
30.195.05.0
35.095.05.0
  • Post-Purification Analysis: Collect fractions corresponding to the main peak. Analyze a small aliquot by LC-MS to confirm the molecular weight and by analytical HPLC to assess purity.

Visualization of the Purification Workflow

The following diagram illustrates the logical flow from crude material to a validated, pure compound.

Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_analysis Validation crude Crude this compound dissolve Dissolve in Min. Organic crude->dissolve dilute Dilute with Mobile Phase A dissolve->dilute filter Filter (0.22 µm) dilute->filter inject Inject onto RP-HPLC filter->inject separate Gradient Elution inject->separate detect UV Detection (254 nm) separate->detect collect Fraction Collection detect->collect lcms LC-MS Analysis (Confirm Mass) collect->lcms hplc_qc Analytical HPLC (Check Purity) collect->hplc_qc pool Pool Pure Fractions lcms->pool hplc_qc->pool evaporate Solvent Evaporation pool->evaporate final_product Pure Conjugate evaporate->final_product

Caption: Workflow for HPLC Purification and Validation.

Troubleshooting Logic Tree

Use this diagram to diagnose common HPLC issues systematically.

Troubleshooting_Tree problem Problem Observed peak_tailing Peak Tailing problem->peak_tailing poor_res Poor Resolution problem->poor_res new_peak Unexpected Early Peak problem->new_peak cause_silanol Silanol Interactions? peak_tailing->cause_silanol Is peak asymmetric? cause_overload Column Overload? peak_tailing->cause_overload cause_gradient Gradient Too Steep? poor_res->cause_gradient Are peaks broad & merged? cause_boc Boc Cleavage? new_peak->cause_boc Using TFA? sol_acid Use Acidic Modifier (FA/TFA) cause_silanol->sol_acid Yes sol_dilute Dilute Sample cause_overload->sol_dilute Yes sol_shallow Shallow Gradient cause_gradient->sol_shallow Yes sol_no_tfa Switch TFA to Formic Acid cause_boc->sol_no_tfa Yes

Caption: Diagnostic Tree for Common HPLC Issues.

References

  • Vertex AI Search. (n.d.). HPLC Troubleshooting Guide.
  • Chromatography Central. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube.
  • Washington State University. (n.d.). HPLC Troubleshooting Guide.
  • YMC Co., Ltd. (2021, June 23). HPLC Troubleshooting and Maintenance Techniques [Video]. YouTube.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC.
  • Biotage. (2023, February 6).
  • Waters Corporation. (n.d.). 2420 Evaporative Light Scattering Detector: Analysis of Polyethylene Glycol.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Foulon, V., et al. (1999). Purification, molecular cloning, and expression of 2-hydroxyphytanoyl-CoA lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon-carbon bond cleavage during alpha-oxidation of 3-methyl-branched fatty acids. Proceedings of the National Academy of Sciences, USA, 96, 10039–10044.
  • ResearchGate. (2021, November 28). Could you please provide a guide for a reverse phase HPLC system to purify the amide product from the coupling of amino-acid and primary amine?.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Phenomenex. (n.d.). Investigations into Improving the Separation of PEGylated Proteins.
  • ResearchGate. (n.d.). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives.
  • Nandhini, K. P., et al. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Publishing.
  • Agilent Technologies. (n.d.). Sensitive Analysis of Oligo/polyethylene Glycol by Reversed- phase HPLC with ELSD.
  • Sigma-Aldrich. (n.d.). Affecting Reversed-Phase/MS Peptide Separations on High Performance Silica particles.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • PubMed. (n.d.). Validation of a reversed-phase HPLC method for quantitative amino acid analysis.
  • Journal of Food and Drug Analysis. (n.d.). Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography.
  • MicroSolv Technology Corporation. (n.d.). PEG 400 Analyzed with HPLC ELSD.
  • National Institutes of Health. (n.d.). Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology.
  • National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • LCGC International. (n.d.). Factors Affecting Sensitivity of Evaporative Light Scattering Detection.
  • Waters Corporation. (n.d.). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid.
  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC.
  • Teledyne ISCO. (2012, November 9).
  • Glycomindsynth. (n.d.). Boc-PEG.
  • ResearchGate. (2021, January 15).
  • Chromatography Forum. (2008, May 23).
  • Chromatography Central. (2024, October 1). Understanding Reverse Phase Selectivity for Different Compound Classes [Video]. YouTube.
  • Reddit. (2022, March 17). BOC deprotection under basic conditions in anion-exchange HPLC?. r/Chempros.
  • Wikipedia. (n.d.). Evaporative light scattering detector.
  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • AxisPharm. (n.d.). Ald-PEG-NH-Boc.

Sources

Technical Support Center: Ald-Ph-PEG3-NH-Boc Integrity Management

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Dual-Nature" Reagent

Ald-Ph-PEG3-NH-Boc is a heterobifunctional linker critical for PROTAC® synthesis and site-specific protein labeling. Its structural architecture presents a unique handling challenge:

  • The Benzaldehyde (Ald-Ph): An aromatic electrophile that is more stable than aliphatic aldehydes but susceptible to auto-oxidation into benzoic acid.

  • The PEG3 Linker: A hygroscopic chain that aggressively attracts atmospheric moisture, facilitating hydrolysis and "caking."

  • The Boc-Amine: An acid-labile protecting group that requires a strictly non-acidic environment until deprotection is desired.

This guide moves beyond generic "store at -20°C" advice. It provides a causal understanding of why this molecule degrades and how to prevent it.

Part 1: Critical Storage Protocols (The Golden Rules)

The primary failure mode for this reagent is oxidative degradation coupled with moisture-induced hydrolysis .

The "Inert-Chill" Workflow

Do not simply toss the vial into the freezer. Follow this self-validating storage loop:

StorageWorkflow Arrival Reagent Arrival Equilibrate 1. Thermal Equilibration (30 mins @ RT) Arrival->Equilibrate Do NOT open cold Aliquot 2. Aliquot under N2/Ar (Avoid freeze-thaw) Equilibrate->Aliquot Minimize O2 exposure Use Experiment Equilibrate->Use Seal 3. Parafilm + Desiccant Aliquot->Seal Double barrier Freeze 4. Store at -20°C (Dark) Seal->Freeze Freeze->Equilibrate Cycle for use

Figure 1: The "Inert-Chill" workflow prevents condensation (the enemy of PEG) and oxidation (the enemy of Aldehyde).

Storage Specifications Table
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C)Slows auto-oxidation of the aldehyde group [1][3].
Atmosphere Nitrogen or ArgonDisplaces O₂, preventing conversion of Benzaldehyde

Benzoic Acid.
Humidity < 10% (Desiccator)PEG3 is hygroscopic. Moisture causes "caking" and hydrates the aldehyde to a gem-diol (less reactive).
Light Dark / Amber VialUV light accelerates radical oxidation of the aromatic ring.

Part 2: Handling & Solubilization

The "Thaw Rule" (Crucial)

Never open a cold vial.

  • Mechanism: If you open a -20°C vial in a 20°C room, atmospheric water vapor immediately condenses on the PEG linker. This water becomes trapped when you re-seal the vial, hydrolyzing the reagent during storage.

  • Protocol: Allow the vial to sit on the bench for 30 minutes until it reaches room temperature. Wipe the outside dry before opening.

Solvent Compatibility Matrix
SolventCompatibilityNotes
DMSO Excellent Preferred for stock solutions (up to 100 mM). Freezes at 19°C; thaw completely before use.
DMF Good Ensure it is amine-free and anhydrous. Old DMF breaks down into dimethylamine, which will react with the aldehyde.
Methanol Caution Acceptable for immediate use. Do not store; aldehydes can form hemiacetals with alcohols over time.
Water/Buffer Poor The hydrophobic Phenyl ring limits solubility. Dissolve in DMSO first, then dilute into aqueous buffer (< 10% DMSO final).
Chloroform Avoid Often contains HCl stabilizers (acidic) which will remove the Boc group [2].

Part 3: Troubleshooting & Diagnostics (Q&A)

Scenario A: Loss of Conjugation Efficiency

Q: My reductive amination yield dropped from 90% to 30%. Is the linker dead?

A: The likely culprit is Aldehyde Oxidation .

  • The Mechanism: Benzaldehydes oxidize to Benzoic Acids in the presence of air. The carboxylic acid is unreactive toward amines under reductive amination conditions.

  • The Diagnostic (NMR Check): Run a quick ¹H NMR in DMSO-d6.

    • Active Reagent: Distinct singlet peak at ~10.0 ppm (Aldehyde proton).

    • Degraded Reagent: Loss of the 10.0 ppm peak; appearance of broad OH peaks or shift in aromatics.

  • The Fix: If oxidized, the reagent cannot be salvaged. Discard and use a fresh aliquot stored under Argon.

Scenario B: The "Sticky" Solid

Q: The powder has turned into a sticky gum or oil. Can I still use it?

A: This indicates Hygroscopic Failure .

  • The Mechanism: The PEG3 chain has absorbed atmospheric water. While the aldehyde might still be chemically intact, the water weight throws off your stoichiometry (you are weighing water, not linker).

  • The Fix:

    • Dissolve the entire sticky mass in a known volume of dry DMSO to create a stock solution.

    • Determine the concentration via UV-Vis (using the Phenyl absorption,

      
      ) or quantitative NMR.
      
    • Use immediately. Do not re-freeze.

Scenario C: Unexpected Side Products

Q: I see a mass corresponding to [Product minus 100 Da]. What happened?

A: This suggests Premature Boc Deprotection .

  • The Mechanism: The Boc group is acid-labile.[1][2][3] If you used "old" chloroform or an unbuffered acidic solution, the Boc group fell off (

    
     loss of ~100 Da), exposing the amine. This free amine can then react with the aldehyde of another linker molecule, causing polymerization.
    
  • The Fix: Ensure all solvents are non-acidic. Add 1% Triethylamine (TEA) to your organic solvent if you suspect acid contamination.

Part 4: Chemical Stability Mechanisms

Understanding the degradation pathways allows you to predict failure points.

DegradationPathways Reagent This compound (Active) Oxidation Pathway 1: Oxidation (Exposure to Air) Reagent->Oxidation Hydration Pathway 2: Hydration (Moisture/Humidity) Reagent->Hydration Acidolysis Pathway 3: Acidolysis (Acidic Solvents) Reagent->Acidolysis BenzoicAcid Benzoic Acid Derivative (Dead Electrophile) Oxidation->BenzoicAcid Irreversible GemDiol Gem-Diol Hydrate (Reduced Reactivity) Hydration->GemDiol Reversible (Equilibrium) FreeAmine Deprotected Amine (Self-Polymerization) Acidolysis->FreeAmine Cleavage of Boc FreeAmine->Reagent Attacks Aldehyde (Polymerization)

Figure 2: Primary degradation pathways. Note that Pathway 3 leads to self-destruction (polymerization).

References

  • BroadPharm. this compound Product & Handling Data. Retrieved from

  • BenchChem. Stability and Storage of Boc-Protected Diamines: A Technical Guide. (2025).[2][3][4][5][6][7] Retrieved from

  • AxisPharm. Aldehyde PEG Linkers: Storage and Handling. Retrieved from

  • Hermanson, G. T.Bioconjugate Techniques (3rd Edition). Academic Press, 2013.

Sources

Removing excess Ald-Ph-PEG3-NH-Boc after conjugation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bioconjugation & Purification Subject: Removal of Excess Ald-Ph-PEG3-NH-Boc Linker Post-Conjugation

Introduction: The Purification Challenge

This compound is a specialized heterobifunctional linker used to introduce a protected amine (Boc-NH) onto a biomolecule via an aldehyde-reactive group.[1]

  • Ald (Benzaldehyde): Reacts with amines (reductive amination) or hydrazides/aminooxy groups.[1]

  • Ph (Phenyl spacer): Provides UV chromophore for monitoring.[1]

  • PEG3: Increases solubility and flexibility.[1]

  • NH-Boc: Acid-labile protected amine, serving as a "masked" handle for subsequent reactions.[1]

The Critical Issue: Excess unreacted linker must be removed before the Boc-deprotection step . If not removed, the free linker will also be deprotected, creating free amines that will compete in your downstream conjugation, leading to high background noise and low yield.

Part 1: Method Selection (Decision Matrix)

Choose your purification strategy based on the molecular weight (MW) of your target biomolecule and sample volume.

Parameter Method A: Desalting/SEC Method B: Dialysis Method C: Chemical Scavenging
Target Biomolecule Proteins / Antibodies (>15 kDa)Large Proteins / Polymers (>10 kDa)Peptides / Small Molecules (<5 kDa)
Sample Volume Small to Medium (0.1 – 2.5 mL)Large (> 3 mL)Variable
Speed Fast (15–20 mins)Slow (Overnight)Medium (1–2 hours)
Separation Principle Size difference (Hydrodynamic radius)Diffusion through semi-permeable membraneSpecific chemical affinity (Hydrazide capture)
Key Advantage High recovery (>90%); Removes salts simultaneouslyScalable; GentleBest when MW difference is too small for SEC
Visual Decision Tree

Purification_Decision_Tree Start Start: Excess Linker Removal Check_MW Check Biomolecule MW Start->Check_MW Protein Protein / Antibody (>15 kDa) Check_MW->Protein Peptide Peptide / Small Mol (<5 kDa) Check_MW->Peptide Check_Vol Check Volume Protein->Check_Vol Scavenge Method C: Chemical Scavenging (Hydrazide Resin) Peptide->Scavenge MW diff too small for SEC Small_Vol < 2.5 mL Check_Vol->Small_Vol Large_Vol > 3.0 mL Check_Vol->Large_Vol SEC Method A: SEC / Desalting (Spin Column / Gravity) Small_Vol->SEC Dialysis Method B: Dialysis (Slide-A-Lyzer / Tubing) Large_Vol->Dialysis

Caption: Decision logic for selecting the optimal purification method based on biomolecule size and sample volume.

Part 2: Detailed Protocols

Method A: Size Exclusion Chromatography (SEC) / Desalting

Best for: Antibodies (IgG), BSA, Enzymes.

The Mechanism: The porous resin beads trap the small linker (MW ~400 Da), while the large protein flows past the beads.

Protocol:

  • Column Selection: Use a commercially available desalting column (e.g., PD-10, Zeba Spin, or Bio-Gel P-6).[1]

    • Critical: Ensure the Molecular Weight Cut-Off (MWCO) is < 5 kDa (ideally 1–6 kDa) to ensure the linker enters the pores.[1]

  • Equilibration: Wash the column with 3 column volumes (CV) of your conjugation buffer (pH 7.2–7.5).

    • Warning:Do not use acidic buffers (e.g., Acetate pH 4.[1]0) at this stage.[1][2][3][4][5] The Boc group is acid-labile and may partially deprotect.[1]

  • Loading: Apply the reaction mixture to the center of the resin bed.

    • Volume Rule: Do not exceed 10–15% of the total column volume. If you overload, the linker peak will merge with the protein peak.

  • Elution: Add buffer to elute the protein.[1] Collect the flow-through (void volume).[1] The small linker will remain trapped in the column.

  • Validation (The "Ph" Advantage):

    • Measure Absorbance at 254 nm and 280 nm .

    • The Ald-Ph linker has a distinct absorbance at ~254 nm due to the benzaldehyde/phenyl group.[1]

    • Success Signal: You should see a clean separation: an early peak (Protein, high A280) followed by a late peak (Free Linker, high A254).

Method B: Dialysis

Best for: Large batch volumes (>3 mL) or viscous samples.[1]

Protocol:

  • Membrane Selection: Choose a dialysis cassette/tubing with MWCO 3.5 kDa or 7 kDa .[1]

    • Why: The linker is ~0.4 kDa. A 3.5 kDa pore is large enough for the linker to exit but small enough to retain most peptides/proteins >5 kDa.

  • Buffer Volume: Use a volume ratio of 200:1 (External Buffer : Sample).

  • Procedure:

    • Dialyze for 2 hours at room temperature (or 4°C for sensitive proteins).

    • Replace the external buffer (fresh 200:1 volume).[1]

    • Dialyze overnight at 4°C.

  • Agitation: Gentle stirring is mandatory to maintain the concentration gradient across the membrane.

Method C: Chemical Scavenging (Polishing Step)

Best for: Peptides where SEC resolution is poor.[1]

The Mechanism: Use a solid-phase resin functionalized with Hydrazide or Aminooxy groups.[1] These groups react specifically with the aldehyde on the excess linker, covalently binding it to the bead.

Protocol:

  • Add Hydrazide-Agarose beads to your reaction mixture.

  • Incubate for 30–60 minutes at Room Temp with gentle rotation.

  • Filtration: Spin down or pass through a frit.

    • Result: The beads (holding the excess linker) are removed. The flow-through contains your conjugated peptide.[1]

Part 3: Troubleshooting & FAQs

Q1: My protein precipitated during purification. What happened?

Cause: The Ph (Phenyl) group in the linker is hydrophobic. If you conjugated too many linkers (high Drug-to-Antibody Ratio, DAR), the protein surface may have become too hydrophobic.[1] Solution:

  • Add 5–10% Glycerol or 0.05% Tween-20 to your equilibration buffer during SEC.[1]

  • Reduce the molar excess of linker used in the initial conjugation reaction (e.g., go from 20x to 10x).

Q2: I lost my Boc group during purification!

Cause: Exposure to acidic pH. The Boc (tert-butyloxycarbonyl) group is acid-labile.[1] Solution:

  • Check your buffer pH.[1][2] Ensure it is pH 7.0 – 8.0 .

  • Avoid buffers containing TFA (Trifluoroacetic acid) or high concentrations of acetic acid until you are ready to deprotect.[1]

  • Self-Validation: Run an LC-MS. If you see a mass loss of -100 Da , the Boc group has fallen off.

Q3: How do I know if the "Aldehyde" on the linker is still active after storage?

Cause: Aldehydes can oxidize to carboxylic acids (benzoic acid derivative) upon air exposure. Test:

  • Perform a spot test with 2,4-Dinitrophenylhydrazine (2,4-DNPH) .[1]

  • Positive: Yellow/Orange precipitate indicates active aldehyde.[1]

  • Negative:[1] No color change indicates oxidation.[1]

Part 4: Scientific Validation & Mechanism

The following diagram illustrates the chemical fate of the linker during the purification process.

Linker_Fate Crude Crude Mixture: 1. Protein-Linker-Boc (Conjugate) 2. Free Linker-Boc (Excess) SEC_Step SEC Column (Porous Beads) Crude->SEC_Step FlowThrough Flow Through (Void Vol): Protein-Linker-Boc SEC_Step->FlowThrough Elutes First Trapped Trapped in Beads: Free Linker-Boc (Small Hydrodynamic Radius) SEC_Step->Trapped Elutes Later Deprotection Next Step: Acidic Deprotection (TFA) FlowThrough->Deprotection Clean Input

Caption: Separation mechanism in Size Exclusion Chromatography. The large conjugate bypasses the pores, while the small free linker is retarded.

References

  • BroadPharm. Ald-Ph-PEG2-NH-Boc Product & Chemistry Guide. (Describes the specific linker structure, MW ~380 Da, and Boc acid-sensitivity).

  • Thermo Fisher Scientific. Size Exclusion Chromatography (SEC) for Protein Purification.[1] (Standard protocols for desalting and MWCO selection).

  • Cytiva (formerly GE Healthcare). Gel Filtration Principles and Methods.[1] (Authoritative handbook on column equilibration, loading volumes, and resolution).

  • Greene, T.W.[1] & Wuts, P.G.M. Protective Groups in Organic Synthesis.[1][6] (Definitive source on Boc stability: Stable at pH > 7, removed by TFA/Acid).[1] [1]

Sources

Technical Support Center: Ald-Ph-PEG3-NH-Boc in Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ald-Ph-PEG3-NH-Boc, a high-purity heterobifunctional PEG linker. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the use of this versatile linker in your experiments. Our goal is to empower you with the scientific rationale behind the protocols, ensuring successful and reproducible outcomes.

Introduction to this compound

This compound is a heterobifunctional linker comprised of an aldehyde group, a phenyl (Ph) group, a three-unit polyethylene glycol (PEG3) spacer, and a Boc-protected amine (NH-Boc).[1][2] This architecture offers a strategic approach to bioconjugation:

  • Aldehyde Group: Reacts with primary amines on biomolecules (e.g., lysine residues or N-termini of proteins) via reductive amination to form a stable secondary amine bond.

  • Phenyl Group: The aromatic ring provides rigidity and can influence the linker's hydrophobicity and interaction with its environment.

  • PEG3 Spacer: A short, hydrophilic polyethylene glycol chain that enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate.[1]

  • Boc-Protected Amine: A tert-butyloxycarbonyl (Boc) protecting group on a terminal amine allows for a secondary conjugation step after its removal under acidic conditions.[1][3]

This dual functionality makes it an ideal tool for creating complex bioconjugates, such as antibody-drug conjugates (ADCs) or for surface modification of nanoparticles.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions regarding the use of this compound.

Q1: What is the primary reaction mechanism for conjugating the aldehyde end of the linker to a protein?

The primary reaction is a two-step process known as reductive amination .[4][5]

  • Schiff Base Formation: The aldehyde group on the linker reacts with a primary amine on the biomolecule (e.g., the ε-amine of a lysine residue) to form a reversible imine bond, also known as a Schiff base.[4][6][7] This is a condensation reaction where a molecule of water is released.[4][6]

  • Reduction: The unstable Schiff base is then reduced by a mild reducing agent to form a stable, irreversible secondary amine bond.[5]

Q2: Why is a reducing agent necessary?

The Schiff base intermediate is susceptible to hydrolysis, meaning it can revert to the original aldehyde and amine in an aqueous environment.[8] A reducing agent is crucial to convert the C=N double bond of the imine to a stable C-N single bond, thus making the conjugation permanent.

Q3: At what pH should I perform the reductive amination reaction?

The optimal pH for reductive amination is typically between 6.0 and 7.5 .[9] This is a critical parameter due to a trade-off in the reaction mechanism:

  • Slightly Acidic (pH < 6): Protonation of the amine nucleophile slows down the initial attack on the aldehyde.[10]

  • Neutral to Slightly Basic (pH 7-8): Favors the deprotonated (nucleophilic) state of the amine, accelerating Schiff base formation.

  • Basic (pH > 8.5): The dehydration step to form the imine can be retarded.[10]

Starting your optimization around pH 6.5-7.4 is highly recommended.[9][10]

Q4: How do I remove the Boc protecting group?

The Boc group is reliably removed under acidic conditions .[3][11] The most common reagent is trifluoroacetic acid (TFA). The reaction is typically fast and can be performed at room temperature.[12]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Conjugation Efficiency 1. Suboptimal pH: The pH of the reaction buffer is critical for Schiff base formation.[9][10] 2. Inactive Reducing Agent: The reducing agent may have degraded due to improper storage or handling. 3. Steric Hindrance: The target amine on the biomolecule may be in a sterically hindered location. 4. Hydrolysis of Schiff Base: The intermediate is reverting to starting materials before reduction can occur.[8]1. Optimize pH: Screen a range of pH values from 6.0 to 7.5. A good starting point is a phosphate buffer at pH 6.5-7.0.[9] 2. Use Fresh Reducing Agent: Prepare a fresh solution of sodium cyanoborohydride or sodium triacetoxyborohydride immediately before use. 3. Increase Linker Molar Excess: Use a higher molar ratio of the linker to the biomolecule to drive the reaction forward. 4. One-Pot Reaction: Add the reducing agent at the beginning of the reaction to immediately reduce the Schiff base as it forms.[13]
Protein Aggregation/Precipitation 1. Solvent Incompatibility: The solvent used to dissolve the linker may be causing the protein to denature. 2. pH-Induced Instability: The reaction pH may be close to the isoelectric point (pI) of the protein. 3. Excessive PEGylation: High levels of conjugation can alter the protein's surface properties, leading to aggregation.[14]1. Use a Co-solvent: Dissolve the linker in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF) and add it dropwise to the protein solution with gentle stirring. 2. Adjust Buffer pH: Ensure the reaction buffer pH is at least one unit away from the protein's pI. 3. Optimize Molar Ratio: Reduce the molar excess of the linker in the reaction.
Incomplete Boc Deprotection 1. Insufficient Acid: The concentration or amount of acid (e.g., TFA) is not enough to drive the deprotection to completion.[15] 2. Short Reaction Time: The deprotection reaction was not allowed to proceed for a sufficient duration.1. Increase Acid Concentration: Use a higher concentration of TFA (e.g., 20-50% in a suitable solvent like dichloromethane). 2. Extend Reaction Time: Monitor the reaction by an appropriate analytical method (e.g., LC-MS) and allow it to proceed until the starting material is consumed.
Difficulty Purifying the Conjugate 1. Heterogeneous Product Mixture: The reaction may have produced a mixture of unreacted protein, mono-PEGylated, and multi-PEGylated species.[16] 2. Similar Properties of Reactants and Products: The unreacted linker and the final conjugate may have similar chromatographic behavior.1. Chromatographic Separation: Use techniques like Ion-Exchange Chromatography (IEX) or Size-Exclusion Chromatography (SEC) to separate species with different degrees of PEGylation.[][18] 2. Dialysis/Ultrafiltration: For removing excess, unreacted linker, dialysis or ultrafiltration with an appropriate molecular weight cutoff (MWCO) membrane can be effective.[19]

Experimental Protocols & Methodologies

Protocol 1: Reductive Amination of a Protein with this compound

This protocol provides a general starting point for the conjugation. Optimization of molar ratios, pH, and reaction time is recommended for each specific biomolecule.

Materials:

  • Protein of interest in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Reaction Buffer (e.g., 100 mM MES or HEPES, pH 6.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Purification system (e.g., SEC or IEX chromatography)

Procedure:

  • Protein Preparation: Prepare a solution of the protein at a known concentration (e.g., 1-5 mg/mL) in the reaction buffer.

  • Linker Preparation: Dissolve this compound in a minimal volume of anhydrous DMSO to create a concentrated stock solution (e.g., 100 mM).

  • Reducing Agent Preparation: Immediately before use, prepare a fresh stock solution of the reducing agent (e.g., 1 M NaBH₃CN in water).

  • Conjugation Reaction: a. Add the desired molar excess (e.g., 10-50 fold) of the this compound stock solution to the protein solution while gently stirring. b. Immediately add the reducing agent to a final concentration of 20-50 mM. c. Incubate the reaction at room temperature or 4°C for 2-24 hours. The optimal temperature and time should be determined empirically. Lower temperatures can improve selectivity.[9]

  • Quenching: Stop the reaction by adding the quenching solution to react with any remaining aldehyde groups.

  • Purification: Purify the conjugate from excess linker and reducing agent using size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.

Protocol 2: Boc Deprotection of the Conjugate

Materials:

  • Boc-protected conjugate

  • Dichloromethane (DCM) or a suitable organic solvent

  • Trifluoroacetic Acid (TFA)

  • Nitrogen gas for drying

Procedure:

  • Dissolution: Dissolve the lyophilized Boc-protected conjugate in a suitable solvent (e.g., DCM).

  • Acid Treatment: Add TFA to the solution to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction at room temperature for 30-60 minutes. Monitor the deprotection by LC-MS.

  • Solvent Removal: Remove the TFA and solvent under a stream of nitrogen or by rotary evaporation.

  • Reconstitution: Reconstitute the deprotected conjugate in a buffer suitable for the next application.

Understanding Reaction Kinetics and Temperature Effects

The rate of the reductive amination reaction is influenced by several factors, with temperature being a key variable.

Effect of Temperature:

  • Increased Temperature: Generally, increasing the reaction temperature will increase the rate of both Schiff base formation and its subsequent reduction.[20] However, for many proteins, higher temperatures (e.g., > 37°C) can lead to denaturation and aggregation. A study on reductive amination indicated that at room temperature, the reaction may stop at the imine stage, while increasing the temperature to 70-75°C was optimal for the conversion to the primary amine.[20]

  • Decreased Temperature: Performing the reaction at lower temperatures (e.g., 4°C) can slow down the reaction but may improve the selectivity of the conjugation, especially for proteins with multiple accessible amine groups.[9] Lower temperatures also minimize the risk of protein degradation.

Kinetic Considerations: The overall reaction rate is dependent on the concentration of the reactants and the pH of the medium. The formation of the Schiff base is a reversible equilibrium.[4] By adding the reducing agent at the start of the reaction (a "one-pot" procedure), the Schiff base is consumed as it is formed, driving the equilibrium towards the final product.[13]

Quantitative Data Summary:

ParameterGeneral RangeRationale & Considerations
pH 6.0 - 7.5Balances amine nucleophilicity and the dehydration step for Schiff base formation.[9][10]
Temperature 4°C - 25°CLower temperatures can improve selectivity and maintain protein stability; higher temperatures increase the reaction rate but risk denaturation.[9][21]
Linker Molar Excess 10x - 50xHigher excess drives the reaction to completion but increases the risk of multiple conjugations and may require more extensive purification.
Reducing Agent NaBH₃CN or NaBH(OAc)₃Sodium triacetoxyborohydride is often preferred as it is less toxic than sodium cyanoborohydride.[5][13]

Visualizing the Workflow and Mechanisms

Diagrams created using Graphviz to illustrate key processes.

Reductive_Amination_Workflow Reductive Amination Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction Protein Protein Solution (pH 6.5-7.4) Mix Combine Reactants (One-Pot) Protein->Mix Linker This compound (in DMSO) Linker->Mix Reducer Reducing Agent (Freshly Prepared) Reducer->Mix Incubate Incubate (4°C to RT, 2-24h) Mix->Incubate Quench Quench Reaction Incubate->Quench Purify Purify Conjugate (SEC/IEX) Quench->Purify Analyze Analyze Product (SDS-PAGE, LC-MS) Purify->Analyze

Caption: Workflow for protein conjugation via reductive amination.

Reaction_Mechanism Reductive Amination Mechanism Reactants Protein-NH₂ + OHC-Linker Schiff_Base Protein-N=CH-Linker (Schiff Base Intermediate) Reactants->Schiff_Base - H₂O (pH 6.5-7.4) Schiff_Base->Reactants + H₂O (Hydrolysis) Product Protein-NH-CH₂-Linker (Stable Conjugate) Schiff_Base->Product + [H] (e.g., NaBH₃CN)

Caption: The two-step mechanism of reductive amination.

Boc_Deprotection_Mechanism Boc Deprotection Mechanism Start Conjugate-NH-Boc Protonated Conjugate-NH-Boc(H⁺) Start->Protonated + H⁺ (TFA) Carbamic_Acid Conjugate-NH-COOH (Carbamic Acid Intermediate) Protonated->Carbamic_Acid - C(CH₃)₃⁺ Final_Amine Conjugate-NH₂ Carbamic_Acid->Final_Amine - CO₂

Caption: Acid-catalyzed mechanism for Boc group removal.

References

  • AxisPharm. Ald-PEG3-NHBoc.[Link]

  • AxisPharm. Ald-PEG-NH-Boc.[Link]

  • Kinstler, O., et al. (2002). Aldehyde PEGylation Kinetics: A Standard Protein versus a Pharmaceutically Relevant Single Chain Variable Fragment. Bioconjugate Chemistry. [Link]

  • Nagy, B., et al. (2018). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. NIH. [Link]

  • The Organic Chemistry Tutor. (2022). Boc Deprotection Mechanism. YouTube. [Link]

  • Klapars, A., et al. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ResearchGate. [Link]

  • Lang, N., et al. (2016). Aldehyde-Amine Chemistry Enables Modulated Biosealants with Tissue-Specific Adhesion. Advanced Healthcare Materials. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups.[Link]

  • Myers, A. Myers Chem 115: Reductive Amination.[Link]

  • Bio-Rad Laboratories. (2025). Optimizing Therapeutic Proteins Through PEGylation: Key Parameters and Impacts. YouTube. [Link]

  • Gümüş, H., et al. (2004). Solvent and Temperature Effects on the Reduction and Amination Reactions of Electrophiles by Lithium Dialkylaminoborohydrides. The Journal of Organic Chemistry. [Link]

  • Ignited Minds Journals. A Review of Stability Constants with a Reference of Schiff Bases.[Link]

  • Organic Reactions. Reductive Amination - Common Conditions.[Link]

  • Patterson, D. M., et al. (2012). Aldehyde Capture Ligation for Synthesis of Native Peptide Bonds. ACS Publications. [Link]

  • ResearchGate. PEGylation and purification of PEG-conjugate.[Link]

  • Bermejo, E., et al. (2002). Complexation behaviour and stability of Schiff bases in aqueous solution. ResearchGate. [Link]

  • Chatterjee, C., et al. (2011). Native Chemical Ligation: A Boon to Peptide Chemistry. PMC - NIH. [Link]

  • Interchim. Sodium CyanoBoroHydride and Sodium BoroHydride.[Link]

  • Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms.[Link]

  • ResearchGate. Reductive amination reaction temperature.[Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection - Reagent Guides.[Link]

  • AIP Publishing. (2022). Study of the condensation reaction of aldehydes with amides and new ways of their application.[Link]

  • The Royal Society of Chemistry. (2019). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions.[Link]

  • Wikipedia. Schiff base.[Link]

  • Lund University Publications. Optimization of a PEGylation process.[Link]

  • Reddit. (2023). Reductive amination NaB(AcO)3.[Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.[Link]

  • Chemistry Steps. Aldehydes and Ketones to Amines.[Link]

  • IJFMR. Schiff's Bases Revisited: Advances in Synthesis, Coordination, and Medicinal Chemistry.[Link]

  • Chemistry Steps. Reductive Amination.[Link]

  • Moghimi, S. M., et al. (2025). PEGylation technology: addressing concerns, moving forward. PMC - NIH. [Link]

  • Google Patents.
  • Chemistry - A Structural View. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride. YouTube. [Link]

  • Kar, P., et al. (2022). Different Schiff Bases—Structure, Importance and Classification. PMC - NIH. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.[Link]

  • ResearchGate. (2023). What are the reaction conditions for Aldehyde Amine coupling?[Link]

  • ResearchGate. (2021). Best purification method of a PEGylated peptide?[Link]

  • Master Organic Chemistry. Amine Protection and Deprotection.[Link]

  • Scribd. A Summary of The Reactions of Aldehydes With Amines.[Link]

  • PubMed. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration.[Link]

Sources

Validation & Comparative

Beyond Maleimides: A Technical Guide to Ald-Ph-PEG3-NH-Boc for Stable Bioconjugation

[1][2]

Executive Summary

For decades, Maleimide-Thiol conjugation has been the "workhorse" of bioconjugation due to its rapid kinetics and cysteine specificity.[1] However, its susceptibility to the retro-Michael reaction in plasma leads to premature payload release, off-target toxicity, and reduced therapeutic windows.[1]

This compound (an aromatic aldehyde linker) represents a shift toward hydrolytically stable linkages.[1][2] By leveraging benzaldehyde chemistry, this linker facilitates reductive amination (forming irreversible secondary amines) or oxime ligation (forming stable oximes), effectively eliminating the "linker exchange" instability seen with maleimides.[1] This guide compares these two distinct chemical philosophies.

Quick Verdict
  • Choose Maleimide-PEG if: You require rapid conjugation (<2 hours), have free cysteines available, and are conducting short-term in vitro screening where long-term plasma stability is not critical.[1][2]

  • Choose this compound if: You require maximum plasma stability (irreversible linkage), are targeting the N-terminus (via pH-controlled reductive amination), or are working with aminooxy-engineered proteins.[1][2]

Mechanistic Foundations

The Incumbent: Maleimide-Thiol Chemistry

Maleimide linkers react with sulfhydryl groups (cysteines) via a Michael addition to form a thiosuccinimide ring.[1][2]

  • The Flaw: The reaction is reversible. In blood plasma, endogenous thiols (like Albumin-Cys34 or Glutathione) can attack the succinimide ring, displacing the payload (Retro-Michael addition).[1]

  • The Fix (Partial): Hydrolysis of the succinimide ring prevents reversal but is difficult to control and slow to achieve intentionally.

The Challenger: Ald-Ph (Benzaldehyde) Chemistry

This compound features a benzaldehyde group.[1][2] Unlike aliphatic aldehydes, the aromatic ring stabilizes the carbonyl, modulating its reactivity.[1]

  • Pathway A (Reductive Amination): Reacts with amines (Lysine or N-terminus) to form a Schiff base, which is reduced by NaCNBH₃ to a secondary amine .[1][2] This bond is physiologically inert.[1][2]

  • Pathway B (Oxime Ligation): Reacts with alpha-nucleophiles (Aminooxy/Hydrazide) to form an oxime/hydrazone .[1][2]

  • The Advantage: Once reduced, the secondary amine bond cannot be cleaved by plasma components.[1]

Mechanism Visualization

The following diagram contrasts the reversible nature of Maleimide conjugation with the irreversible formation of the amine bond using Ald-Ph.

ConjugationPathwayscluster_0Maleimide Pathway (Standard)cluster_1Ald-Ph Pathway (High Stability)M_StartMaleimide-LinkerThiosuccinimideThiosuccinimideConjugateM_Start->ThiosuccinimideMichael Addition(Fast)Protein_SHProtein-SH (Cys)Protein_SH->ThiosuccinimideThiosuccinimide->M_StartRetro-Michael(Reversible!)LossPayload Lost(Off-Target)Thiosuccinimide->LossThiol Exchange(Albumin Attack)AlbuminAlbumin-SH(Plasma)A_StartAld-Ph-LinkerSchiffSchiff Base(Imine)A_Start->SchiffCondensation(pH 6-7)Protein_NH2Protein-NH2(Lys/N-term)Protein_NH2->SchiffReducedSecondary AmineConjugateSchiff->ReducedReduction(NaCNBH3)

Caption: Comparison of Maleimide instability (thiol exchange) vs. Aldehyde stability (irreversible reduction).

Comparative Performance Analysis

Stability & Pharmacokinetics

The primary driver for switching to Ald-Ph linkers is plasma stability.[1][2]

FeatureMaleimide-PEG LinkerThis compound (Reduced)
Bond Type Thioether (Succinimide Ring)Secondary Amine (Aryl-alkyl amine)
Plasma Stability Moderate/Poor. ~10-40% loss over 7 days due to exchange with Albumin.[1][2]Excellent. >95% intact after 7 days. The bond is metabolically stable.
Chemical Stability Sensitive to hydrolysis (Ring opening required for stabilization).[1][2][3]Stable. Requires no post-conjugation stabilization steps.[1][2]
Reducing Agent Not required (TCEP used only to prep protein).[1][2]Required (NaCNBH₃ or STAB) for irreversible linkage.[1][2]
Selectivity & Site-Specificity

Maleimide wins on "native" selectivity, but Ald-Ph offers unique N-terminal targeting capabilities.[1][2]

  • Maleimide: Highly specific for Cysteine .[1][2] Since antibodies have no free cysteines, interchain disulfides must be reduced, or "ThioMab" engineered cysteines used.[1]

  • Ald-Ph (Benzaldehyde):

    • General: Reacts with Lysines (non-specific) at pH > 7.5.[2]

    • N-Terminal Specificity: At pH 6.0–6.5 , benzaldehydes react preferentially with the N-terminal alpha-amine (pKa ~8.[1][2]9) over Lysine epsilon-amines (pKa ~10.5).[1][2] This allows for site-selective modification without genetic engineering.[1][2]

Experimental Protocols

Protocol A: Site-Selective N-Terminal Conjugation (this compound)

Use this protocol to conjugate the linker to the N-terminus of a protein, creating a highly stable conjugate.[1][2]

Materials:

  • Protein (Antibody/Enzyme) in PBS.[2]

  • This compound (dissolved in DMSO).[1][2]

  • Conjugation Buffer: 0.1 M Sodium Phosphate, pH 6.0 (Critical for N-term specificity).

  • Reducing Agent: Sodium Cyanoborohydride (NaCNBH₃), 5 M stock in 1 M NaOH.[1]

Workflow:

  • Buffer Exchange: Buffer exchange the protein into the pH 6.0 Conjugation Buffer. Remove all nucleophilic buffers (Tris, Glycine).[1]

  • Linker Addition: Add 5–10 molar equivalents of This compound to the protein.[1][2]

  • Incubation: Incubate at room temperature for 2–4 hours. The Schiff base forms during this step.[4]

  • Reduction: Add NaCNBH₃ to a final concentration of 20 mM. Incubate at 4°C overnight or RT for 2 hours.

    • Note: This step "locks" the bond.

  • Boc-Deprotection (Optional/Sequential): If the Boc-amine is the handle for the drug, purify the conjugate first.[1] Then, treat with 20% TFA/DCM (if solid phase) or mild acid to expose the amine for drug attachment.[1]

    • Alternative: Attach the Drug to the Boc-deprotected linker before protein conjugation to create a Drug-PEG-Ald-Ph construct.[1][2] This is usually preferred for ADCs.[1][2]

Protocol B: Standard Maleimide Conjugation (For Comparison)

Use this for rapid cysteine conjugation.

Materials:

  • Protein with free thiols (reduced disulfides or engineered Cys).[2]

  • Maleimide-PEG-Linker .

  • Buffer: PBS, pH 7.2–7.4, containing 5 mM EDTA (to prevent oxidation).

Workflow:

  • Reduction: Treat antibody with TCEP (2-3 equivalents) to generate free thiols.[1][2] Purify via desalting column.[1][2]

  • Conjugation: Add 2–4 molar equivalents of Maleimide-Linker immediately.

  • Incubation: 1 hour at Room Temperature.

  • Quenching: Add excess N-acetylcysteine to quench unreacted maleimides.

Critical Troubleshooting & "Senior Scientist" Tips

The "Boc" Factor

The This compound is a heterobifunctional crosslinker.[1][2] The Boc group is a protecting group.

  • Common Mistake: Trying to react the Boc end without deprotection.

  • Strategic Use:

    • Deprotect First: Treat linker with TFA to generate Ald-Ph-PEG3-NH₂ .[1][2]

    • Drug Attachment: React the NH₂ with an NHS-ester activated Drug.

    • Protein Conjugation: Use the Aldehyde end to conjugate the Drug-Linker complex to the antibody.[1] This prevents exposing the sensitive protein to TFA.

Solubility

The PEG3 spacer is short. If your payload is highly hydrophobic (e.g., PBD dimer), this linker may not provide enough solubility to prevent ADC aggregation.[1]

  • Solution: If aggregation occurs, switch to a PEG8 or PEG12 variant, or ensure the Ald-Ph linker is attached to a hydrophilic surface residues.[1]

Controlling the Reductive Amination

Sodium Cyanoborohydride is toxic but necessary.

  • Alternative: Sodium Triacetoxyborohydride (STAB) is milder but less soluble in water.[1][2]

  • Tip: Do not use Sodium Borohydride (NaBH₄) directly; it is too strong and will reduce the aldehyde to an alcohol before it can conjugate to the protein.

References

  • Hermanson, G. T. (2013).[1][2] Bioconjugate Techniques (3rd ed.).[1][2] Academic Press.[1][2] (The definitive guide on reductive amination protocols).

  • Kalia, J., & Raines, R. T. (2008).[1] Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526.[1][2] Link[2]

  • Shen, B. Q., et al. (2012).[1] Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates.[1][2][5] Nature Biotechnology, 30(2), 184-189.[1][2] (Seminal paper on Maleimide instability/retro-Michael reaction).[1][2] Link

  • McFarland, J. M., et al. (2008).[1] Factors influencing the deconjugation of antibody-drug conjugates. Bioconjugate Chemistry, 19(12), 2415-2422.[1][2] Link[2]

  • Gilmore, J. M., et al. (2006).[1] N-terminal protein modification through a biomimetic transamination reaction.[1][2] Angewandte Chemie, 118(32), 5435-5439.[1][2] (Demonstrates N-terminal specificity of aldehydes). Link[2]

A Senior Application Scientist's Guide to Bioconjugation: Ald-Ph-PEG3-NH-Boc vs. DBCO-PEG-NHS Ester

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug development and molecular biology, the precise and stable linkage of molecules is paramount. Bioconjugation, the art of chemically joining two molecules where at least one is a biomolecule, is the cornerstone of creating advanced therapeutics like antibody-drug conjugates (ADCs), sophisticated diagnostic tools, and targeted drug delivery systems. The choice of the chemical linker is a critical decision that dictates the efficiency, stability, and ultimately, the success of the final conjugate.

This guide provides an in-depth comparison of two popular heterobifunctional linkers: Ald-Ph-PEG3-NH-Boc and DBCO-PEG-NHS ester. We will delve into their respective chemistries, explore the causality behind experimental choices, and provide field-proven insights to guide researchers in selecting the optimal linker for their specific application.

The Crucial Role of the Linker in Bioconjugation

A linker is more than just a molecular bridge; it is a critical component that influences the properties of the final bioconjugate. A well-chosen linker ensures:

  • Specificity of conjugation: The linker should react with the intended functional groups on the biomolecules with minimal side reactions.

  • Stability of the conjugate: The resulting bond must be stable under physiological conditions to prevent premature cleavage and off-target effects.

  • Preservation of biological activity: The conjugation process should not compromise the function of the biomolecules.

  • Favorable physicochemical properties: The linker can be used to modulate solubility, reduce aggregation, and minimize steric hindrance.[1]

This compound: Leveraging Aldehyde-Hydrazine Chemistry

This compound is a heterobifunctional linker that utilizes the reaction between an aldehyde and a hydrazide or aminooxy group to form a hydrazone or oxime bond, respectively.[2] The other end of the linker features a Boc-protected amine, which allows for subsequent conjugation steps after deprotection.[3] The polyethylene glycol (PEG) spacer enhances water solubility and provides flexibility to the conjugate.[2]

Reaction Mechanism: Hydrazone/Oxime Bond Formation

The formation of a hydrazone or oxime bond is a two-step process involving the nucleophilic attack of the hydrazine or aminooxy group on the aldehyde, followed by dehydration to form the C=N double bond.[4]

G Biomolecule1 Biomolecule-CHO (Aldehyde) Intermediate Biomolecule-CH(OH)-NH-NH-Linker-X (Hemiaminal Intermediate) Biomolecule1->Intermediate + Linker H2N-NH-Linker-X (Hydrazide Linker) Linker->Intermediate Conjugate Biomolecule-CH=N-NH-Linker-X (Hydrazone Conjugate) Intermediate->Conjugate - H2O Water H2O

Caption: Hydrazone bond formation workflow.

This reaction is typically carried out under mild acidic conditions (pH 4.5-5.5) to facilitate the dehydration step.[5] However, the reaction can proceed at neutral pH, albeit at a slower rate.[4]

Key Considerations for this compound
  • Reaction Kinetics: The rate of hydrazone/oxime formation is generally slower than "click chemistry" reactions, especially at neutral pH.[5] Aromatic aldehydes, like the phenyl-aldehyde in this linker, exhibit faster reaction rates compared to aliphatic aldehydes.[6]

  • Bond Stability: Hydrazone and oxime bonds are, in principle, reversible through hydrolysis.[5] The stability of the linkage is pH-dependent, with increased stability at neutral and basic pH and accelerated hydrolysis under acidic conditions.[5] This pH-dependent lability can be advantageous for drug delivery systems designed to release their payload in the acidic environment of endosomes or lysosomes.[7] Oxime bonds are generally more stable than hydrazone bonds.[8]

  • Bioorthogonality: While aldehydes and hydrazines are not abundant in biological systems, some level of cross-reactivity with endogenous carbonyls or amines can occur.[5]

DBCO-PEG-NHS Ester: The Power of Copper-Free Click Chemistry

DBCO-PEG-NHS ester is a heterobifunctional linker that combines two highly efficient and specific chemistries: N-hydroxysuccinimide (NHS) ester chemistry for reaction with primary amines, and dibenzocyclooctyne (DBCO) for strain-promoted azide-alkyne cycloaddition (SPAAC), a form of "click chemistry".[9]

Reaction Mechanism: A Two-Step Orthogonal Approach

Bioconjugation with DBCO-PEG-NHS ester is a sequential two-step process.

Step 1: Amine Modification with NHS Ester

The NHS ester reacts with primary amines (e.g., lysine residues on a protein) to form a stable amide bond. This reaction is typically performed at a pH of 7.2-8.5.[]

G Protein Protein-NH2 (Primary Amine) Conjugate Protein-NH-CO-PEG-DBCO Protein->Conjugate + Linker DBCO-PEG-NHS Linker->Conjugate NHS_leaving NHS Conjugate->NHS_leaving - NHS

Caption: NHS ester reaction with a primary amine.

Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The DBCO-modified biomolecule is then reacted with a molecule containing an azide group. The inherent ring strain of the DBCO group drives a [3+2] cycloaddition reaction with the azide, forming a stable triazole ring without the need for a copper catalyst.[]

G DBCO_Biomolecule Biomolecule-DBCO Conjugate Biomolecule-Triazole-Molecule DBCO_Biomolecule->Conjugate + Azide_Molecule N3-Molecule (Azide) Azide_Molecule->Conjugate

Caption: Strain-promoted azide-alkyne cycloaddition (SPAAC).

Key Considerations for DBCO-PEG-NHS Ester
  • Reaction Kinetics: SPAAC is known for its rapid reaction rates, often proceeding to high yields in a short amount of time at physiological pH.[12]

  • Bond Stability: The resulting triazole linkage is extremely stable and not susceptible to hydrolysis under physiological conditions.[13]

  • Bioorthogonality: The DBCO and azide functional groups are truly bioorthogonal, meaning they do not react with any naturally occurring functional groups in biological systems.[13] This high degree of specificity minimizes side reactions and ensures precise conjugation.

  • Copper-Free: The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications involving live cells or in vivo studies.[14]

Head-to-Head Comparison: this compound vs. DBCO-PEG-NHS Ester

FeatureThis compoundDBCO-PEG-NHS Ester
Reaction Chemistry Aldehyde-Hydrazine/Aminooxy LigationNHS Ester Amination + Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Resulting Bond Hydrazone/Oxime (C=N)Amide (CO-NH) and Triazole
Reaction pH Mildly acidic (pH 4.5-5.5) optimal, can proceed at neutral pHNHS ester: pH 7.2-8.5; SPAAC: Physiological pH (6.5-8.5)
Reaction Kinetics Slower, especially at neutral pHVery fast
Bond Stability Reversible (hydrolyzable), pH-sensitiveHighly stable, non-hydrolyzable
Bioorthogonality Good, but potential for some side reactionsExcellent, truly bioorthogonal
Catalyst Required None (can be accelerated by aniline)[5]None
Key Advantage pH-tunable bond stability for controlled releaseHigh speed, specificity, and bond stability
Potential Drawback Slower kinetics and potential for bond reversalRequires introduction of an azide group on the partner molecule

Experimental Protocols: A Practical Guide

Protocol 1: Bioconjugation using this compound

This protocol describes a general procedure for conjugating a hydrazide-modified molecule to a protein with an aldehyde group introduced via oxidation of a genetically encoded formylglycine.[15]

Materials:

  • Aldehyde-tagged protein in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4)

  • Hydrazide-modified molecule (e.g., a drug or a fluorescent probe)

  • This compound (after deprotection of the Boc group to reveal the amine, which is then converted to a hydrazide)

  • Aniline (optional, as a catalyst)

  • Reaction buffer (e.g., 100 mM sodium acetate, pH 5.2)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Hydrazide Linker: Deprotect the Boc group of this compound using standard acidic conditions (e.g., trifluoroacetic acid). The resulting amine can then be converted to a hydrazide using established methods.

  • Prepare the Protein: If necessary, exchange the buffer of the aldehyde-tagged protein to the reaction buffer (pH 5.2).

  • Initiate the Conjugation Reaction: Add the hydrazide-modified linker to the aldehyde-tagged protein solution at a desired molar excess (e.g., 10-20 fold).

  • Catalysis (Optional): For reactions at or near neutral pH, aniline can be added to a final concentration of 10-100 mM to accelerate the reaction.[5]

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle shaking.

  • Quench the Reaction: Stop the reaction by adding a quenching solution to consume any unreacted aldehyde groups.

  • Purification: Purify the protein conjugate using size-exclusion chromatography to remove excess linker and other small molecules.

  • Characterization: Characterize the conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling and confirm the identity of the product.

Protocol 2: Bioconjugation using DBCO-PEG-NHS Ester

This protocol outlines the labeling of an antibody with a DBCO linker, followed by conjugation to an azide-containing molecule.[13]

Materials:

  • Antibody in a non-amine-containing buffer (e.g., PBS, pH 7.4)

  • DBCO-PEG-NHS ester

  • Anhydrous DMSO or DMF

  • Azide-modified molecule (e.g., a drug or a fluorescent probe)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., desalting column or size-exclusion chromatography)

Procedure:

Part A: Antibody Labeling with DBCO

  • Prepare the DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[16]

  • Prepare the Antibody: Adjust the antibody concentration to 1-5 mg/mL in a suitable buffer (e.g., PBS, pH 7.4). Buffers containing primary amines like Tris must be avoided.[16]

  • Initiate the Labeling Reaction: Add the DBCO-NHS ester stock solution to the antibody solution. The molar excess of the NHS ester will depend on the antibody concentration (e.g., 10- to 20-fold molar excess for a 5 mg/mL solution).[16]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[16]

  • Quench the Reaction: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction.[16]

  • Purification: Remove the excess, unreacted DBCO-PEG-NHS ester using a desalting column or dialysis.

Part B: Click Chemistry Conjugation

  • Prepare the Azide-Modified Molecule: Dissolve the azide-modified molecule in a compatible buffer.

  • Initiate the Click Reaction: Add the azide-modified molecule to the DBCO-labeled antibody. A 1.5 to 3-fold molar excess of the azide molecule is often recommended.[16]

  • Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[13]

  • Purification: Purify the final antibody conjugate using an appropriate method, such as size-exclusion chromatography, to remove the excess azide-modified molecule.

  • Characterization: Analyze the final conjugate by SDS-PAGE, mass spectrometry, and other relevant techniques to confirm successful conjugation and purity.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and DBCO-PEG-NHS ester is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific requirements of the application.

Choose this compound when:

  • A pH-labile linkage is desired for controlled release applications.

  • The introduction of an azide functional group on the binding partner is not feasible.

  • Slower reaction kinetics are acceptable.

Choose DBCO-PEG-NHS ester when:

  • High reaction speed and efficiency are critical.

  • A highly stable and irreversible linkage is required.

  • Absolute bioorthogonality is necessary to avoid side reactions, especially in complex biological environments or in vivo.

  • The introduction of an azide group on the partner molecule is straightforward.

By understanding the underlying chemistry and carefully considering the experimental parameters, researchers can confidently select the optimal linker to advance their research and development goals.

References

  • Current time inform
  • Ald-PEG3-NHBoc - AxisPharm. [Link]

  • Ald-PEG-NH-Boc - AxisPharm. [Link]

  • (PDF) DBCO-NHS ester cross linker assisted click chemistry reaction for antibody-DNA conjugation protocol - ResearchGate. [Link]

  • Preparation of Protein A Membrane Adsorbers Using Strain-Promoted, Copper-Free Dibenzocyclooctyne (DBCO)-Azide Click Chemistry - PubMed Central. [Link]

  • Conjugation of antibodies with DBCO and downstream copper-free click chemistry reaction. protocols.io. [Link]

  • Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer | Bioconjugate Chemistry - ACS Publications. [Link]

  • Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds | ACS Omega - ACS Publications. [Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC - NIH. [Link]

  • DBCO-PEG4-NHS ester - baseclick. [Link]

  • Click Triazoles for Bioconjugation - PMC - PubMed Central. [Link]

  • Hydrolytic Stability of Hydrazones and Oximes - PMC - NIH. [Link]

  • Site-specific chemical protein conjugation using genetically encoded aldehyde tags - NIH. [Link]

  • Insights into dynamic covalent chemistry for bioconjugation applications - DiVA portal. [Link]

  • Antibody Conjugation Assay: Methods, Protocols & Techniques | Bio-Techne. [Link]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Creative Biolabs. [Link]

  • Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates | Bioconjugate Chemistry - ACS Publications. [Link]

  • (PDF) Click Triazoles for Bioconjugation - ResearchGate. [Link]

  • (PDF) Site-specific chemical protein conjugation using genetically encoded aldehyde tags. [Link]

  • Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. [Link]

  • Sequential conjugation methods based on triazole formation and related reactions using azides - RSC Publishing. [Link]

  • DBCO reagents for « Click Chemistry » - Interchim. [Link]

  • Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide–Alkyne Cycloaddition - Preprints.org. [Link]

  • Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC - NIH. [Link]

  • One-pot Native Chemical Ligation of Peptide Hydrazides Enables Total Synthesis of Modified Histones - The Royal Society of Chemistry. [Link]

  • Triazole-Modified Nucleic Acids for the Application in Bioorganic and Medicinal Chemistry. [Link]

  • Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Hydrolytic Stability of Hydrazones and Oximes - ResearchGate. [Link]

  • Triazolyl Glycoconjugates and their Impact in Medicinal Chemistry - TSI Journals. [Link]

  • DBCO-PEG-NHS ester - AxisPharm. [Link]

Sources

Comparative Stability Guide: Oxime vs. Hydrazone Linkages from Ald-Ph-PEG3-NH-Boc

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the hydrolytic stability of bioconjugates formed using the heterobifunctional linker Ald-Ph-PEG3-NH-Boc . Specifically, it analyzes the stability profiles of the Oxime (formed via reaction with hydroxylamines) versus the Hydrazone (formed via reaction with hydrazides).

The Verdict:

  • Oxime Linkages are thermodynamically and kinetically superior for permanent labeling, exhibiting high stability at physiological pH (7.4) and moderate stability at acidic pH (4.5–5.0).

  • Hydrazone Linkages are pH-sensitive, displaying stability at neutral pH but rapid hydrolysis in acidic environments (pH < 5.5).[1] This makes them the standard choice for cleavable linkers in Antibody-Drug Conjugates (ADCs) designed for endosomal payload release.

Mechanistic Foundation

The stability difference between oximes and hydrazones is rooted in the electronics of the C=N bond. While both are Schiff base derivatives, the heteroatom adjacent to the nitrogen determines the bond's susceptibility to acid-catalyzed hydrolysis.

Structural Context: The "Ald-Ph" Factor

The linker This compound contains a benzaldehyde moiety. This is critical because aromatic aldehydes form significantly more stable conjugates than aliphatic aldehydes due to resonance stabilization of the C=N bond with the phenyl ring.

  • Aliphatic Hydrazone:

    
     minutes to hours at pH 5.0.
    
  • Aromatic Hydrazone (Ald-Ph):

    
     hours to days at pH 5.0 (tunable).
    
Hydrolysis Mechanism

Hydrolysis is acid-catalyzed.[2][3][4][5][6][7] The protonation of the imine nitrogen makes the carbon susceptible to nucleophilic attack by water.

HydrolysisMechanism cluster_0 Stability Determinant (X) Start Conjugate (R-C=N-X-R') Protonation Protonated Intermediate (R-C=NH(+)-X-R') Start->Protonation + H+ (Fast Equilibrium) Tetrahedral Tetrahedral Intermediate (Carbinolamine) Protonation->Tetrahedral + H2O (Rate Limiting) Breakdown Hydrolysis Products (Aldehyde + Amine) Tetrahedral->Breakdown Collapse

Figure 1: Acid-catalyzed hydrolysis pathway.[2][3][4] The electronegativity of the 'X' atom (Oxygen in Oxime vs. Nitrogen in Hydrazone) influences the basicity of the imine nitrogen.[1] Oxygen is more electronegative, making the oxime nitrogen less basic and harder to protonate, thus increasing stability.[1]

Comparative Performance Data

The following data summarizes the stability half-lives (


) of conjugates derived from benzaldehyde-based linkers like this compound.
FeatureOxime Linkage (

)
Hydrazone Linkage (

)
Stability at pH 7.4 (Plasma)Ultra-Stable (

months)
Stable (

weeks)
Stability at pH 5.0 (Lysosome)High (

days to weeks)
Low / Cleavable (

2–24 hours)
Equilibrium Constant (

)

(Favors formation)

(Reversible)
Exchange Kinetics Very slow (requires catalyst/high conc)Fast exchange with free aldehydes
Primary Application Permanent labeling, Half-life extensionDrug delivery (Acid-triggered release)

Critical Insight: While oximes are generally considered "non-cleavable," they are not infinitely stable. At very low pH (< 2.0) or in the presence of high concentrations of competing hydroxylamine, they can be reversed. However, in a biological context (pH 4.5–7.4), they are effectively permanent.

Experimental Protocols

To validate these stability profiles in your specific application, use the following self-validating protocols.

Conjugation Workflow (Formation)

Note: Aniline catalysis is recommended to accelerate formation at neutral pH.

  • Preparation: Dissolve This compound in DMSO (10 mM stock).

  • Target Prep: Dissolve peptide/protein containing Hydrazide (for hydrazone) or Aminooxy (for oxime) in 100 mM Phosphate Buffer (pH 6.5–7.0).

  • Catalysis: Add Aniline to a final concentration of 10–100 mM (optional but recommended for rate enhancement).

  • Reaction: Mix Linker (1.5–5 eq) with Target. Incubate at RT for 2–16 hours.

  • Purification: Remove excess linker/aniline via Desalting Column (PD-10) or Dialysis.

Stability Testing Workflow

This protocol measures the hydrolysis rate (


) at physiological vs. acidic pH.

StabilityWorkflow cluster_conditions 2. Incubation Conditions (37°C) Step1 1. Isolate Conjugate (Purified Oxime/Hydrazone) BufferA Buffer A: PBS pH 7.4 (Plasma Simulation) Step1->BufferA BufferB Buffer B: Acetate pH 5.0 (Lysosome Simulation) Step1->BufferB Step3 3. Time-Point Sampling (0h, 1h, 4h, 24h, 48h) BufferA->Step3 BufferB->Step3 Step4 4. Analysis via LC-MS / HPLC (Monitor disappearance of conjugate) Step3->Step4 Step5 5. Calculate Half-Life (t1/2) Plot ln[Conc] vs Time Step4->Step5

Figure 2: Experimental workflow for determining hydrolytic stability. The disappearance of the conjugate peak and reappearance of the aldehyde peak are monitored over time.

Data Analysis: Plot the natural log of the conjugate concentration versus time. The slope of the line is


.


Application Context: When to choose which?

Choose the Hydrazone pathway if:
  • Goal: You are designing an Antibody-Drug Conjugate (ADC).

  • Mechanism: You need the linker to release the payload upon internalization into the acidic endosome/lysosome of a cancer cell.

  • Precursor: You are reacting this compound with a drug containing a hydrazide group (e.g., Doxorubicin hydrazide).

Choose the Oxime pathway if:
  • Goal: You are performing protein PEGylation, radio-labeling, or fluorescence tagging.

  • Mechanism: You require the label to remain attached during circulation and intracellular trafficking.

  • Precursor: You are reacting this compound with a peptide/protein modified with an aminooxy group.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes.[2] Angewandte Chemie International Edition, 47(39), 7523–7526.[2] [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543–2548. [Link]

  • Bhat, V. T., et al. (2018). Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. Chemical Science, 9, 4376-4388. [Link]

  • PubChem Compound Summary. this compound (CID 86291524). [Link]

Sources

A Comparative Guide to the In-Vitro and In-Vivo Stability of Ald-Ph-PEG3-NH-Boc Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the stability of a linker-payload system is a cornerstone of therapeutic efficacy and safety. Premature cleavage of a drug from its delivery vehicle can lead to off-target toxicity, while an overly stable conjugate may fail to release its payload at the site of action. This guide provides an in-depth technical analysis of the in-vitro and in-vivo stability of Ald-Ph-PEG3-NH-Boc conjugates, comparing their performance with other common linker technologies and providing detailed experimental protocols for validation.

Deconstructing the this compound Linker: A Rationale-Driven Design

The this compound linker is a sophisticated, multi-component system designed for precision in bioconjugation. Understanding the function of each component is key to appreciating its stability profile.

  • Aldehyde (Ald): The terminal aldehyde group is designed for the site-specific modification of biomolecules, particularly reacting with primary amines (such as the N-terminus of a peptide or protein) to form an initial imine bond.[1] This bond can be subsequently reduced to create a more stable secondary amine linkage.[1] This approach offers controlled, site-specific PEGylation.[1]

  • Phenyl (Ph): The inclusion of a phenyl group adjacent to the aldehyde can enhance the stability of the conjugate. This aromatic ring provides steric hindrance and electronic effects that can influence the reactivity and stability of the neighboring linkage.

  • PEG3 (Polyethylene Glycol, 3 units): The short PEG spacer is crucial for improving the solubility and pharmacokinetic properties of the conjugate.[2][3] PEGylation is a well-established strategy to increase circulation half-life, reduce immunogenicity, and improve the overall in-vivo performance of therapeutic molecules.[3][4][5][6]

  • NH-Boc (Boc-protected Amine): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions, including exposure to most nucleophiles and bases.[7][8][9] It is, however, readily cleaved under acidic conditions, allowing for subsequent functionalization at this position if desired.[7][8][10][11] Its stability at physiological pH is a critical parameter for in-vivo applications.

Potential Degradation Pathways

Understanding potential points of failure is critical for designing robust stability studies. For this conjugate, two primary degradation pathways must be considered.

Caption: Potential degradation pathways for the this compound conjugate in a biological system.

  • Acid-Catalyzed Deprotection of the Boc Group: The Boc group is susceptible to cleavage under acidic conditions.[8][10][11] While generally stable at the neutral pH of blood (pH 7.4), exposure to acidic microenvironments (e.g., endosomes, lysosomes, or gastric fluid if orally administered) could lead to its removal.

  • Hydrolysis of the Linker-Biomolecule Bond: The bond formed between the aldehyde and the biomolecule (an imine or a reduced secondary amine) can be subject to hydrolysis. The ether backbone of the PEG chain itself is generally resistant to oxidation and hydrolysis.[12]

In-Vitro Stability Assessment: Validated Protocols

In-vitro stability studies are essential for predicting in-vivo behavior and prioritizing drug candidates.[13] The following protocols provide a framework for rigorously assessing the stability of this compound conjugates.

Protocol 1: Plasma Stability Assay

This assay evaluates the stability of the conjugate in the presence of plasma enzymes and proteins.

Causality: Plasma contains numerous enzymes (e.g., esterases, proteases) that can degrade drug conjugates. Assessing stability in this matrix is a critical first step to predict the conjugate's circulatory half-life.[13][14]

Workflow:

Caption: Workflow for the in-vitro plasma stability assay.

Detailed Steps:

  • Preparation: Prepare stock solutions of the test conjugate in a suitable solvent (e.g., DMSO).

  • Incubation: Add a small volume of the conjugate stock solution to pre-warmed mouse, rat, or human plasma to a final concentration of 1-5 µM. Incubate the mixture in a shaking water bath at 37°C.[13]

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma mixture.[15]

  • Quenching & Protein Precipitation: Immediately add 3 volumes of ice-cold acetonitrile containing an internal standard to the aliquot. This stops enzymatic reactions and precipitates plasma proteins which can interfere with analysis.[16]

  • Sample Processing: Vortex the mixture vigorously and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.[13]

  • Analysis: Carefully transfer the supernatant to an HPLC vial and analyze using a validated LC-MS/MS method to quantify the remaining parent conjugate and identify any major degradation products.[14]

In-Vivo Stability & Pharmacokinetic (PK) Assessment

While in-vitro assays are informative, in-vivo studies are the gold standard for determining the true stability and pharmacokinetic profile of a conjugate.[17]

Protocol 2: Murine Pharmacokinetic Study

Causality: This study provides critical data on the absorption, distribution, metabolism, and excretion (ADME) of the conjugate in a living organism. It reveals the true circulatory half-life and exposure, which are essential for determining therapeutic index and dosing regimens.[3][18]

Workflow:

Caption: Workflow for a murine pharmacokinetic study.

Detailed Steps:

  • Animal Model: Use a standard mouse strain (e.g., CD-1 or C57BL/6). Acclimatize animals for at least one week before the study.

  • Administration: Administer the this compound conjugate to a cohort of mice (n=3-5 per time point) via intravenous (IV) injection at a specific dose (e.g., 1-5 mg/kg).

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points post-dose (e.g., 5 min, 15 min, 30 min, 1h, 4h, 8h, 24h).[13]

  • Plasma Isolation: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge immediately to separate plasma and store at -80°C until analysis.[13]

  • Bioanalysis: Extract the conjugate from plasma samples using protein precipitation or solid-phase extraction. Quantify the concentration of the intact conjugate using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plot the plasma concentration versus time data and use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as half-life (t½), clearance (CL), volume of distribution (Vss), and area under the curve (AUC).[18]

Data Summary & Comparative Analysis

The stability of a linker is not absolute but relative to its intended application and alternative technologies. The tables below provide a framework for summarizing experimental data and comparing the this compound linker to other common chemistries.

Table 1: In-Vitro Stability Data Summary
ParameterThis compoundMaleimide-Linker (Control)
Plasma Half-Life (t½) in mouse plasma (hours) > 48 hours24-36 hours (payload dependent)
% Remaining after 24h in human plasma > 95%~85-90%
Primary Degradation Product Minimal Boc deprotectionPayload transfer to albumin via retro-Michael reaction
Stability at pH 5.0 (24 hours) ~80% intact (Boc cleavage)> 98% intact
Stability at pH 7.4 (24 hours) > 99% intact> 95% intact

Data are representative and will vary based on the conjugated molecule.

Table 2: In-Vivo Pharmacokinetic Data Summary (IV Bolus, 2 mg/kg in Mice)
ParameterThis compoundMaleimide-Linker (Control)
Half-Life (t½, hours) 20 - 2416 - 20
Clearance (CL, mL/hr/kg) 0.5 - 0.80.9 - 1.2
Area Under the Curve (AUC, µg*h/mL) 3000 - 40001800 - 2500

Data are representative and will vary based on the conjugated molecule.

Comparative Discussion
  • vs. Maleimide Linkers: Maleimide chemistry is widely used but suffers from a key liability: the thioether bond is susceptible to a retro-Michael reaction, especially in the presence of thiols like albumin or glutathione.[19] This can lead to premature payload release and off-target toxicity.[19] While strategies exist to hydrolyze the succinimide ring to improve stability, the inherent potential for reversal remains a concern.[19][20] The reduced secondary amine bond formed from the this compound linker is generally more stable against this type of exchange, potentially leading to a longer plasma half-life and improved therapeutic index.

  • vs. Click Chemistry (e.g., DBCO/Azide): Click chemistry offers excellent stability and orthogonality. However, the reagents can be more complex and may require the introduction of unnatural functional groups onto the biomolecule. The aldehyde-based conjugation of the this compound linker can react directly with native amines, offering a more straightforward conjugation pathway in some cases.

  • Boc Group Stability: The Boc group is highly stable at physiological pH (7.4) but is designed to be removed under acidic conditions.[8][9][21] This makes it an excellent choice for applications where the payload is intended to remain masked in circulation but become active in the acidic environment of a tumor or an endosome. For linkers that must remain intact until enzymatic cleavage, the Boc group's pH sensitivity could be a liability.

Conclusion and Expert Recommendations

The this compound conjugate platform offers a compelling balance of stability, solubility, and synthetic versatility.

  • High In-Vitro and In-Vivo Stability: The core structure, particularly after reduction of the initial imine bond, demonstrates high stability in plasma, outperforming traditional maleimide linkers that are prone to thiol exchange reactions. This translates to a longer pharmacokinetic half-life and higher systemic exposure.

  • Tunable Release: The Boc-protected amine provides a strategic advantage. It remains stable in circulation but can be deprotected in acidic environments, offering a pH-sensitive release mechanism or a handle for further synthetic modification.

  • Recommendations for Use: This linker is highly recommended for developing long-circulating bioconjugates where premature payload release is a concern. It is particularly well-suited for antibody-drug conjugates (ADCs), PEGylated peptides, and protein therapeutics where enhanced pharmacokinetic performance is desired.[2]

By employing the rigorous testing protocols outlined in this guide, researchers can confidently validate the stability of their this compound conjugates and accelerate the development of safer, more effective therapeutics.

References

  • A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images. ResearchGate. Available at: [Link]

  • Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. PubMed Central. Available at: [Link]

  • Improved translation of stability for conjugated antibodies using an in vitro whole blood assay. National Institutes of Health. Available at: [Link]

  • Determination of the in vivo degradation mechanism of PEGDA hydrogels. PubMed Central, National Institutes of Health. Available at: [Link]

  • Measurement of ADC stability in plasma via released payload quantitation. Abzena. Available at: [Link]

  • Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. ACS Publications. Available at: [Link]

  • Assessment of Physical Stability of an Antibody Drug Conjugate by Higher Order Structure Analysis: Impact of Thiol- Maleimide Chemistry. ResearchGate. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Pharmacokinetics of 40 kDa Polyethylene glycol (PEG) in mice, rats, cynomolgus monkeys and predicted pharmacokinetics in humans. PubMed. Available at: [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Semantic Scholar. Available at: [Link]

  • Full article: Pharmacokinetic Consequences of Pegylation. Taylor & Francis Online. Available at: [Link]

  • Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. ResearchGate. Available at: [Link]

  • Analytical measurement of PEGylated molecules. PubMed. Available at: [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available at: [Link]

  • High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. ACS Publications. Available at: [Link]

  • In Vitro and In Vivo Hydrolytic Degradation Behaviors of a Drug-Delivery System Based on the Blend of PEG and PLA Copolymers. ACS Publications. Available at: [Link]

  • Effect of Molecular Size of Pegylated Peptide on the Pharmacokinetics and Tumor Targeting in Lymphoma-Bearing Mice. AACR Journals. Available at: [Link]

  • Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates. PubMed. Available at: [Link]

  • (PDF) Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. ResearchGate. Available at: [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Available at: [Link]

  • Aldehyde Linkers | PEG-CHO. AxisPharm. Available at: [Link]

  • Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. SigutLabs. Available at: [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]

  • Analytical Methods to Characterize and Quantify PEG and PEGylated Biopharmaceuticals. Labcompare. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available at: [Link]

  • Aldehyde PEGylation Kinetics: A Standard Protein versus a Pharmaceutically Relevant Single Chain Variable Fragment. ACS Publications. Available at: [Link]

  • Pharmacokinetics of PEGylated Gold Nanoparticles: In Vitro—In Vivo Correlation. MDPI. Available at: [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]

  • Synthesis, Characterization, and Pharmacokinetic Studies of PEGylated Glucagon-like Peptide-1. ResearchGate. Available at: [Link]

Sources

Impact of Ald-Ph-PEG3-NH-Boc Linker on Conjugate Immunogenicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The selection of a linker is not merely a structural decision; it is a determinant of the therapeutic index.[1] This guide analyzes the Ald-Ph-PEG3-NH-Boc linker, a heterobifunctional reagent designed for site-specific bioconjugation. Unlike traditional hydrophobic or random-conjugation linkers, this molecule leverages a benzaldehyde (Ald-Ph) moiety for bioorthogonal ligation and a short polyethylene glycol (PEG3) spacer to modulate hydrophobicity.

Key Insight: The this compound linker significantly reduces conjugate immunogenicity through two synergistic mechanisms: conformational masking of hydrophobic payloads via the PEG3 spacer and elimination of heterogeneity via site-specific aldehyde chemistry. This guide compares its performance against industry-standard Maleimide and NHS-ester linkers, providing actionable protocols for implementation.

Technical Profile & Mechanism of Action

To understand the immunogenic profile, we must first dissect the chemical architecture of the linker.

Structural Analysis
  • Ald-Ph (4-Formylbenzamide): Aromatic aldehydes are chemically distinct from aliphatic aldehydes. They form highly stable bis-aryl hydrazones or oximes when reacted with hydrazine- or hydroxylamine-functionalized payloads. This stability prevents premature payload release, a primary driver of off-target immune activation (haptenization).

  • PEG3 Spacer: A discrete (monodisperse) polyethylene glycol chain (n=3). Unlike high-molecular-weight PEGs (e.g., PEG-20k), PEG3 provides sufficient hydration to prevent aggregate formation—the leading cause of anti-drug antibody (ADA) responses—without triggering the "Anti-PEG" IgM response often seen with longer polymer chains.

  • NH-Boc (tert-Butyloxycarbonyl): A protected amine handle allowing for controlled, sequential conjugation, preventing cross-linking during the initial synthesis steps.

Mechanism of Immunogenicity Reduction

The immune system typically flags conjugates based on two factors: Aggregation (multivalent epitope presentation) and Instability (release of cytotoxic haptens).

  • Suppression of Aggregation: Hydrophobic payloads (e.g., MMAE, PBD dimers) tend to aggregate in aqueous physiological conditions. The PEG3 spacer disrupts these hydrophobic patches, maintaining the conjugate as a monomer. Monomers are significantly less immunogenic than aggregates.

  • Site-Specific Homogeneity: The aldehyde group targets specific engineered sites (e.g., Formylglycine generating enzyme sequences or N-terminal transamination). This yields a homogeneous Drug-to-Antibody Ratio (DAR), contrasting with Lysine-NHS conjugation which produces a Poisson distribution of species. Heterogeneous mixtures contain highly loaded species (high DAR) that are prone to rapid clearance and immune uptake.[2]

Comparative Performance Analysis

The following data synthesis compares this compound against standard alternatives.

Table 1: Linker Performance on Immunogenicity Parameters[3]
FeatureThis compound Maleimide-PEG-NHS Aliphatic Aldehyde-PEG
Conjugation Chemistry Bioorthogonal (Oxime/Hydrazone)Thiol-Maleimide (Cysteine)Reductive Amination
Linkage Stability High (Aromatic stabilization)Moderate (Retro-Michael exchange)Moderate (Reversible Schiff base)
Aggregation Risk Low (PEG3 shielding + Homogeneity)High (If hydrolysis occurs)Moderate
Immunogenicity (ADA) Lowest (Stealth effect)Moderate/High (Due to instability)Low
Anti-PEG Risk Negligible (Short PEG3)Variable (Depends on PEG length)Negligible
Plasma Half-life Extended (Stable linkage)Variable (Albumin exchange)Extended

Critical Analysis:

  • Vs. Maleimide: Maleimide linkers suffer from the "Retro-Michael" reaction, where the drug-linker transfers to serum albumin. This not only reduces efficacy but creates albumin-drug adducts that can act as neo-antigens, triggering an immune response. The Ald-Ph oxime bond is chemically inert to blood proteins, eliminating this pathway.

  • Vs. Long PEGs: While PEGylation generally reduces immunogenicity, long PEG chains can induce anti-PEG antibodies that accelerate clearance (ABC phenomenon). The PEG3 spacer is the "Goldilocks" length—short enough to evade anti-PEG detection but long enough to solubilize the payload.

Visualizing the Immunogenicity Pathway

The diagram below illustrates the causal relationship between the linker structure and the reduced immune response.

ImmunogenicityPathway Linker This compound SiteSpecific Site-Specific Conjugation Linker->SiteSpecific Aldehyde Tag Shielding Hydrophilic Shielding (PEG3) Linker->Shielding PEG Spacer Homogeneity Homogeneous Conjugate (DAR 2-4) SiteSpecific->Homogeneity Stability High Serum Stability SiteSpecific->Stability Oxime Bond NoAgg Prevention of Aggregation Shielding->NoAgg Homogeneity->NoAgg NoHapten No Albumin Adducts Stability->NoHapten Immune Reduced Immune Recognition (ADA) NoAgg->Immune Less Epitope Exposure NoHapten->Immune No Neo-Antigens

Figure 1: Mechanistic pathway detailing how the Ald-Ph-PEG3 linker mitigates immunogenicity risks through stability and aggregation prevention.

Experimental Protocols

To ensure reproducibility and scientific integrity, follow these validated workflows.

Protocol A: Linker Activation & Conjugation

Use this protocol to conjugate a hydroxylamine-containing payload to an antibody via the Ald-Ph linker.

Reagents:

  • This compound[3][4]

  • TFA (Trifluoroacetic acid) / DCM (Dichloromethane)

  • Antibody (with engineered aldehyde tag or N-terminal oxidation)

  • Hydroxylamine-functionalized Payload

Step-by-Step Workflow:

  • Boc-Deprotection (Linker Activation):

    • Dissolve this compound in 20% TFA/DCM (v/v).

    • Incubate at Room Temperature (RT) for 30 minutes.

    • Evaporate solvent under nitrogen flow. Result: Ald-Ph-PEG3-NH2.

    • Note: This exposes the amine for attachment to a carboxyl-containing drug or surface if needed. If the "Ald" end is the primary handle for the protein, proceed to step 2.

  • Protein Conjugation (Ligation):

    • Buffer System: Use 0.1 M Sodium Citrate, pH 5.5. Rationale: Acidic pH catalyzes oxime formation.

    • Catalyst: Add 100 mM Aniline or p-phenylenediamine. Rationale: Nucleophilic catalysis increases reaction rate by 10-50x.

    • Mixing: Add 5-10 molar equivalents of Linker-Payload to the Aldehyde-tagged Antibody.

    • Incubation: 16-24 hours at 25°C.

  • Purification:

    • Remove excess small molecules via Size Exclusion Chromatography (SEC) or extensive dialysis (30kDa MWCO).

    • QC Check: Assess aggregation via SEC-HPLC. Expect >95% monomeric peak.

Protocol B: Immunogenicity Assessment (Bridging ELISA)

Self-validating assay to detect Anti-Drug Antibodies (ADA).

  • Coating: Coat 96-well plate with the Conjugate (1 µg/mL) overnight. Block with 5% BSA.

  • Sample Incubation: Add serum samples (from animal study) in serial dilutions. Incubate 1 hr.

  • Detection: Add Biotinylated-Conjugate followed by Streptavidin-HRP.

    • Logic: This "Bridging" format detects ADAs (IgG/IgM) that are bivalent, binding the coated drug and the detection drug simultaneously.

  • Specificity Check (The Validator):

    • Run a parallel set of wells adding excess free PEG3 linker (competitor).

    • Result: If signal drops significantly, the ADA is directed against the Linker/PEG. If signal remains, ADA is against the Payload/Antibody.

Visualization of Conjugation Workflow

ConjugationWorkflow cluster_0 Phase 1: Payload Attachment cluster_1 Phase 2: Antibody Conjugation Start Start: this compound Step1 Boc Deprotection (TFA/DCM) Start->Step1 Step2 Amine-Reactive Payload Coupling (e.g., NHS-Drug) Step1->Step2 Intermediate Ald-Ph-PEG3-Drug Step2->Intermediate Step4 Oxime Ligation (pH 5.5, Aniline Catalyst) Intermediate->Step4 Step3 Antibody Preparation (Aldehyde Tag Generation) Step3->Step4 Final Stable ADC Conjugate Step4->Final

Figure 2: Step-by-step synthesis workflow ensuring site-specific conjugation and linker stability.

References

  • Greg T. Hermanson. Bioconjugate Techniques (Third Edition). Academic Press, 2013. (Chapter on Heterobifunctional Crosslinkers and PEGylation).

  • SinoPEG. Effect Of Protein Immunogenicity And PEG Size And Branching On The Anti-PEG Immune Response.[5] (2023).[5][6][7]

  • MedChemExpress. Ald-Ph-PEG Linkers for ADC Synthesis: Product Guide and Protocols.

  • Agarwal, P., & Bertozzi, C. R. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development. Bioconjugate Chemistry (2015).

  • Vector Laboratories. Maleimide vs. Aldehyde Crosslinker Selection Guide. (2025).[2][3][6][8]

  • AxisPharm. Ald-PEG-NH-Boc Product Specifications and Applications.

Sources

Safety Operating Guide

Proper Disposal Procedures: Ald-Ph-PEG3-NH-Boc

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Ald-Ph-PEG3-NH-Boc is a heterobifunctional crosslinker containing a reactive benzaldehyde group and a Boc-protected amine.[1][2] While PEG linkers are often perceived as benign, the specific functional groups on this molecule dictate strict disposal protocols to prevent unintended chemical reactivity in waste streams.

Immediate Hazard Profile:

  • Reactivity: The aldehyde moiety is electrophilic and susceptible to oxidation. The Boc group is acid-labile.[1][3]

  • Waste Stream Incompatibility: Strong Acids (Risk of gas evolution/pressurization), Strong Oxidizers (Risk of fire/exothermic reaction), Primary Amines (Risk of uncontrolled polymerization).

Chemical Logic & Hazard Assessment

To ensure safety, you must understand the causality behind these disposal rules. This is not just about compliance; it is about preventing "silent" reactions in your waste drums.[1]

Functional GroupChemical Risk in Waste StreamThe "Why" (Mechanism)
Benzaldehyde (Ald) Cross-reactivity / PolymerizationAldehydes react with primary amines to form Schiff bases.[1][2] If mixed with amine-rich waste, this generates heat and insoluble polymers that can clog waste lines or rupture containers [1].[1]
Boc-Amine (NH-Boc) Gas Evolution / PressurizationUpon contact with strong acids (e.g., TFA, HCl), the Boc group deprotects, releasing Isobutylene gas and CO₂ .[1][2] In a sealed waste drum, this causes rapid over-pressurization [2, 3].
PEG3 Linker Environmental PersistenceWhile low toxicity, PEGs can act as surfactants and mobilize other contaminants in aquatic environments.[1][2] They must not be discharged down the drain [4].
Operational Disposal Protocols
Protocol A: Solid Waste (Pure Substance)

Use this for expired shelf-life material or spill cleanup residues.[1][2]

  • Segregation: Do not mix with general trash or biohazard waste.[1]

  • Primary Containment: Keep the substance in its original glass vial if possible. If the vial is broken, transfer to a high-density polyethylene (HDPE) wide-mouth jar.

  • Labeling: Affix a hazardous waste label. Clearly write:

    • Chemical Name: this compound[1][2][4]

    • Hazards: Irritant, Reactive (Aldehyde).[1][5]

  • Disposal Path: Submit for Lab Pack disposal. This ensures the vial is incinerated intact, preventing exposure to waste technicians.

Protocol B: Liquid Waste (Reaction Mixtures)

Use this for reaction byproducts, mother liquors, or washes.

Step 1: Solvent Identification Determine the primary solvent in your mixture (e.g., DCM, DMF, DMSO).

Step 2: Compatibility Check (The "Acid Test") Before pouring into a central waste carboy, verify the pH of the receiving container.

  • CRITICAL: Never pour this compound solutions into Acidic Waste streams.[1][2]

  • Reasoning: As detailed in Section 2, acid contact triggers Boc deprotection. The release of CO₂ and isobutylene gas can pressurize and burst capped carboys [2].

Step 3: Segregation

  • Scenario 1: Non-Halogenated Solvents (e.g., DMF, DMSO)

    • Dispose in Non-Halogenated Organic Waste .[1]

  • Scenario 2: Halogenated Solvents (e.g., DCM) [1]

    • Dispose in Halogenated Organic Waste .[1][6][7]

Step 4: Quenching (Optional for Large Quantities >5g) If disposing of significant excess reagent, quench the aldehyde to prevent downstream reactivity.

  • Add a 1.5 molar excess of Tris(hydroxymethyl)aminomethane (Tris) or Glycine .[1]

  • Stir for 30 minutes. The amine reacts with the aldehyde to form a stable imine (Schiff base).

  • Dispose of the quenched mixture in the appropriate organic waste stream.

Waste Stream Decision Matrix

The following logic flow ensures you select the correct waste stream and avoid dangerous incompatibilities.

DisposalLogic Start Waste Generation StateCheck Physical State? Start->StateCheck SolidPath Solid / Residue StateCheck->SolidPath Solid LiquidPath Liquid Solution StateCheck->LiquidPath Liquid LabPack Lab Pack (Incineration) SolidPath->LabPack SolventCheck Solvent Type? LiquidPath->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Yes NonHalo Non-Halogenated (DMF, DMSO, MeOH) SolventCheck->NonHalo No AcidCheck Is Waste Stream Acidic (pH < 4)? Halo->AcidCheck NonHalo->AcidCheck Stop STOP: Gas Evolution Risk! Neutralize Acid First AcidCheck->Stop Yes ProceedHalo Halogenated Organic Waste AcidCheck->ProceedHalo No (Halo) ProceedNonHalo Non-Halogenated Organic Waste AcidCheck->ProceedNonHalo No (Non-Halo)

Figure 1: Decision tree for segregating this compound waste. Note the critical stop point regarding acidic waste streams to prevent pressure buildup.

Emergency Procedures: Spills

Minor Spill (< 10 mL / 10 g):

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.

  • Absorb: Use a standard organic spill kit (vermiculite or polypropylene pads).[1]

  • Clean: Wipe the area with acetone or ethanol.[1]

  • Dispose: Place all absorbent materials into a sealed bag and label as Solid Hazardous Waste .

Major Spill (> 100 mL / 100 g):

  • Evacuate: Remove ignition sources (aldehyde vapors can be flammable).[1]

  • Ventilate: Open fume hoods or local exhaust.[1]

  • Contact: Call EHS immediately.[1] Do not attempt to clean up reactive aldehydes without respiratory protection if vapors are strong.[1]

References
  • National Institutes of Health (NIH). (2023).[1] Aldehydes' Sources, Toxicity, Environmental Analysis, and Control. ResearchGate. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates (Boc, Cbz, Fmoc). [Link]

  • University of Georgia (UGA) Environmental Safety Division. (2023).[1] Chemical Compatibility Guide. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025).[1][8] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ald-Ph-PEG3-NH-Boc
Reactant of Route 2
Reactant of Route 2
Ald-Ph-PEG3-NH-Boc

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.